molecular formula C24H19N3O2 B593513 CAY10701 CAS No. 1616967-52-2

CAY10701

Número de catálogo: B593513
Número CAS: 1616967-52-2
Peso molecular: 381.4
Clave InChI: ZRRBLKLCAVULNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CAY10701 is a 7-deazahypoxanthine analog that prevents microtubule formation, blocking the proliferation of HeLa and MCF-7 cells (GI50s = 22 and 38 nM, respectively). It also inhibits the growth of several different colorectal cancer cell lines (GI50 values range from 9 to 17 nM), while being at least 1,500-fold less effective against normal human fibroblast WI38 cells. This compound is effective in vivo, reducing tumor volume in colorectal cell xenografts in mice without significantly altering body weight.

Propiedades

IUPAC Name

6-benzoyl-2-pent-4-ynyl-5-phenyl-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14,18-21,23,25,27H,3,6,15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXFQONOOVSKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC1NC2C(C(C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of CAY10701

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10701 is a potent 7-deazahypoxanthine analog that has demonstrated significant anti-proliferative activity in various cancer cell lines. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, from its molecular target engagement to the downstream cellular consequences. Through a synthesis of available data, this document details the signaling pathways affected, presents quantitative data in a structured format, outlines key experimental methodologies, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its anti-cancer effects by targeting the fundamental cellular process of microtubule dynamics. As a 7-deazahypoxanthine analog, it functions as a microtubule-destabilizing agent, effectively preventing the formation of microtubules.[1] This inhibitory action is the primary mechanism driving its potent cytotoxicity against cancer cells.

Molecular Target: Tubulin and the Colchicine Binding Site

The direct molecular target of this compound and its class of compounds is tubulin, the protein subunit that polymerizes to form microtubules. Research on related 7-deazahypoxanthine analogs has elucidated that these compounds bind to the colchicine site on β-tubulin.[2][3] This binding event physically obstructs the polymerization of tubulin dimers into protofilaments, the building blocks of microtubules. The disruption of this dynamic process is the initial and critical step in the mechanism of action of this compound.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule formation by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and programmed cell death.

Disruption of the Mitotic Spindle and Prometaphase Arrest

Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for the accurate segregation of chromosomes during cell division. By preventing microtubule polymerization, this compound treatment leads to the disorganization of the mitotic spindle.[1] This disruption activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. Consequently, treated cells are unable to progress through mitosis and arrest in prometaphase, a stage characterized by chromosomes attached to a dysfunctional spindle.[1]

Induction of Apoptosis

Prolonged arrest in mitosis due to a defective spindle assembly ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. While the precise signaling cascade downstream of mitotic arrest for this specific compound is not fully detailed in the provided search results, it is a well-established consequence of treatment with microtubule-targeting agents. This apoptotic induction is the ultimate cause of the cytotoxic effects observed in cancer cells treated with this compound.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The GI50 (50% growth inhibition) values highlight its potent and selective activity against cancer cells compared to normal cells.

Cell LineCancer TypeGI50 (nM)Reference
HeLaCervical Cancer22[1]
MCF-7Breast Cancer38[1]
Colorectal Cancer Cell LinesColorectal Cancer9 - 17[1]
WI38 (Normal Fibroblasts)Normal Lung Fibroblast>15,000[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approaches to study it, the following diagrams are provided.

G cluster_0 Cellular Environment This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycle Cell Cycle Progression (Prometaphase -> Metaphase) MitoticSpindle->CellCycle Arrests Apoptosis Apoptosis CellCycle->Apoptosis Triggers

Caption: Signaling pathway of this compound's mechanism of action.

G cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., HeLa, MCF-7) B 2. Treatment with this compound (Varying Concentrations) A->B C 3. In Vitro Tubulin Polymerization Assay B->C Biochemical Target Validation D 4. Cell Viability/Proliferation Assay (e.g., MTT, SRB) B->D Determine GI50 E 5. Immunofluorescence Microscopy B->E Visualize Microtubule Disruption F 6. Flow Cytometry (Cell Cycle Analysis) B->F Analyze Cell Cycle Arrest G 7. Western Blot (Apoptotic Markers) B->G Confirm Apoptosis Induction

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of microtubule-targeting agents like this compound.

In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • Microplate fluorometer

Protocol:

  • Prepare a reaction mixture containing tubulin in general tubulin buffer.

  • Add this compound at various concentrations to the reaction mixture. Include positive and negative controls in separate wells.

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader. The increase in signal corresponds to tubulin polymerization.

  • Plot the rate of polymerization against the concentration of this compound to determine its inhibitory activity.

Cell Viability/Proliferation Assay (MTT or SRB Assay)

Objective: To determine the GI50 value of this compound in different cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

  • Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

  • After the incubation period, perform either the MTT or SRB assay according to the manufacturer's instructions to quantify cell viability.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value by non-linear regression analysis.

Immunofluorescence Microscopy for Microtubule Visualization

Objective: To visualize the effect of this compound on the microtubule network in intact cells.

Materials:

  • Cancer cell lines

  • Coverslips

  • This compound

  • Fixative (e.g., ice-cold methanol or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Protocol:

  • Grow cells on coverslips to sub-confluency.

  • Treat the cells with this compound at a concentration known to cause cell cycle arrest for a suitable duration.

  • Fix, permeabilize, and block the cells.

  • Incubate the cells with the primary anti-α-tubulin antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule structure and cell morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Treat cells with this compound for a time course (e.g., 12, 24, 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Wash the fixed cells and resuspend them in PI staining solution.

  • Incubate in the dark to allow for DNA staining.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Conclusion

This compound is a potent anti-proliferative agent that functions by inhibiting microtubule polymerization through binding to the colchicine site on tubulin. This primary mechanism of action leads to the disruption of the mitotic spindle, causing cell cycle arrest in prometaphase and subsequent induction of apoptosis. The quantitative data underscores its efficacy and selectivity for cancer cells. The experimental protocols outlined provide a framework for the further investigation and characterization of this compound and other microtubule-targeting agents. This comprehensive technical guide serves as a valuable resource for researchers and drug developers in the field of oncology.

References

CAY10701: A Technical Guide to a Novel 7-Deazahypoxanthine Analog as a Potent Microtubule Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10701 is a synthetic small molecule and a potent 7-deazahypoxanthine analog that has demonstrated significant antiproliferative activity against a range of human cancer cell lines. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a microtubule dynamics inhibitor, its effects on cellular signaling pathways leading to cell cycle arrest and apoptosis, and detailed protocols for its experimental evaluation. Quantitative data on its biological activity are presented in a structured format to facilitate comparison and aid in the design of future studies.

Introduction

The microtubule cytoskeleton is a highly dynamic and essential component of eukaryotic cells, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Its dynamic nature, characterized by the alternating phases of polymerization and depolymerization of α- and β-tubulin heterodimers, makes it an attractive target for the development of anticancer therapeutics. This compound has emerged as a promising agent in this class, exhibiting potent cytotoxic effects at nanomolar concentrations. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action: Inhibition of Microtubule Formation

This compound exerts its antiproliferative effects by directly interfering with microtubule dynamics. Mechanistic studies have revealed that this compound functions as a microtubule destabilizing agent by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis

The binding of this compound to β-tubulin and the subsequent disruption of microtubule dynamics trigger a series of signaling events that arrest the cell cycle at the G2/M phase and initiate programmed cell death.

CAY10701_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Downstream Consequences This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Dynamics Disrupted Microtubule Dynamics Microtubule->Dynamics Inhibition Spindle Mitotic Spindle Assembly Failure Dynamics->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Leads to

This compound signaling pathway. (Max Width: 760px)

Quantitative Data

The antiproliferative activity of this compound has been quantified using the GI50 (Growth Inhibition 50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeGI50 (nM)Reference
HeLaCervical Cancer22[1]
MCF-7Breast Cancer38[1]
HCT-116Colorectal Cancer9[1]
HT-29Colorectal Cancer12[1]
SW480Colorectal Cancer17[1]

Experimental Protocols

Determination of GI50 using MTT Assay

This protocol outlines the determination of the 50% growth inhibitory concentration (GI50) of this compound against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8 with 10% glycerol)

  • GTP (100 mM stock)

  • This compound

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well half-area plates

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Prepare a 2X tubulin solution in G-PEM buffer on ice. Prepare serial dilutions of this compound and control compounds in G-PEM buffer.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add 50 µL of the 2X tubulin solution to each well. Add 50 µL of the compound dilutions to the respective wells.

  • Initiation of Polymerization: Add GTP to a final concentration of 1 mM to initiate polymerization.

  • Turbidity Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the control samples to determine its inhibitory effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis and Reporting Cell_Culture Cancer Cell Line Culture Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep This compound Stock and Dilutions Compound_Prep->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay GI50 GI50 Determination Viability_Assay->GI50 Tubulin_Assay Tubulin Polymerization Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism Elucidation of Mechanism Tubulin_Assay->Mechanism Cell_Cycle->Mechanism Apoptosis_Assay->Mechanism Data_Analysis Comprehensive Data Analysis Mechanism->Data_Analysis Reporting Reporting and Publication Data_Analysis->Reporting

References

CAY10701: A Technical Guide to its Microtubule Destabilizing Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10701 is a potent, synthetic 7-deazahypoxanthine analog derived from the marine alkaloid rigidins. It functions as a microtubule destabilizing agent, exhibiting significant antiproliferative activity against a range of cancer cell lines and demonstrating in vivo efficacy in preclinical models. This technical guide provides a comprehensive overview of the core microtubule-destabilizing effects of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its characterization.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. Microtubule-targeting agents are broadly classified as stabilizers or destabilizers. This compound falls into the latter category, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. As a synthetic analog of the marine alkaloid rigidins, this compound represents a promising lead compound in the development of novel cancer therapeutics.[1][2]

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its primary effect by directly interfering with the polymerization of tubulin, the protein subunit of microtubules. By preventing the formation of microtubules, this compound disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Binding to the Colchicine Site

Molecular docking studies and competitive binding assays have identified the colchicine binding site on β-tubulin as the target for this compound.[1] Colchicine site inhibitors are known to prevent the curved-to-straight conformational change in tubulin that is necessary for its incorporation into the growing microtubule lattice. By binding to this site, this compound effectively inhibits the assembly of tubulin dimers into protofilaments, the building blocks of microtubules.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays.

AssayCell Line/SystemEndpointResultReference
Antiproliferative Activity HeLa (Cervical Cancer)GI5022 nM[3]
MCF-7 (Breast Cancer)GI5038 nM[3]
Colorectal Cancer Cell LinesGI509 - 17 nM[3]
WI-38 (Normal Fibroblasts)GI50>1500-fold less effective[3]
Tubulin Polymerization Purified TubulinInhibitionComplete suppression at 25 µM[1]
Tubulin Binding Competitive Binding AssayInhibition of [3H]colchicine binding76% inhibition at 5.0 µM[1]
In Vivo Efficacy Colorectal Cell Xenograft (Mouse)Tumor Volume ReductionStatistically significant[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the microtubule destabilizing effects of this compound.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

  • GTP (Guanosine-5'-triphosphate)

  • Fluorescent reporter dye for tubulin polymerization

  • This compound

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • DMSO (vehicle control)

  • 384-well, black, clear-bottom microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On ice, prepare a tubulin solution at a final concentration of 1.0 µM in G-PEM buffer.

  • Add the fluorescent reporter dye to the tubulin solution according to the manufacturer's instructions.

  • Add this compound to the desired final concentration (e.g., 25 µM). For controls, add an equivalent volume of DMSO, paclitaxel, or colchicine.

  • Incubate the plate on ice for 15 minutes to allow for compound binding.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity every minute for 60 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves. Inhibition of polymerization is observed as a lack of increase in fluorescence compared to the DMSO control.[1]

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

  • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI/RNase A staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Gate the cell populations to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or DMSO as described for the cell cycle analysis.

  • Harvest both the adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by this compound is expected to trigger a cascade of downstream signaling events, ultimately leading to apoptosis. While specific pathways activated by this compound have not been fully elucidated, microtubule destabilizers are known to influence several key signaling networks.

G cluster_0 This compound Action cluster_1 Cellular Events cluster_2 Signaling Cascades cluster_3 Cellular Outcome This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Disruption Polymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M_Arrest G2/M Phase Arrest MAPK MAPK Pathway (e.g., JNK, p38) G2M_Arrest->MAPK PI3K_Akt PI3K/Akt Pathway G2M_Arrest->PI3K_Akt SAC->G2M_Arrest Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis

Caption: Proposed signaling cascade initiated by this compound.

G cluster_0 Compound Characterization Workflow cluster_1 cluster_2 cluster_3 Start This compound Biochemical Biochemical Assays Start->Biochemical Cellular Cell-Based Assays Start->Cellular Biochem_Assays Tubulin Polymerization Assay Competitive Binding Assay Biochemical->Biochem_Assays Cell_Assays Antiproliferation Assay (GI50) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI) Cellular->Cell_Assays InVivo In Vivo Models InVivo_Models Xenograft Tumor Models InVivo->InVivo_Models Cell_Assays->InVivo

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent microtubule destabilizing agent that inhibits tubulin polymerization by binding to the colchicine site. Its significant antiproliferative activity in various cancer cell lines and in vivo efficacy highlight its potential as a lead compound for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide provide a framework for the further investigation and characterization of this compound and related compounds. Further research is warranted to fully elucidate the specific downstream signaling pathways modulated by this compound and to explore its therapeutic potential in a broader range of cancer types.

References

The Impact of CAY10701 on HeLa Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of CAY10701 on the proliferation of HeLa cells, a widely used cervical cancer cell line. The information is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Executive Summary

This compound, a 7-deazahypoxanthine analog, has been identified as a potent inhibitor of HeLa cell proliferation. This compound exerts its anti-proliferative effects by disrupting microtubule formation, a critical process for cell division. Quantitative analysis has demonstrated a significant growth inhibition in HeLa cells with a GI50 value of 22 nM. This document outlines the quantitative data, experimental protocols for assessing its activity, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data on Anti-Proliferative Activity

The efficacy of this compound in inhibiting the growth of various cancer cell lines has been evaluated, with notable activity against HeLa cells. The data is summarized in the table below.

Cell LineCompoundGI50 (nM)Cell Type
HeLa This compound 22 Cervical Cancer
MCF-7This compound38Breast Cancer
Colorectal Cancer Cell LinesThis compound9 - 17Colorectal Cancer
WI38This compound>1500Normal Human Fibroblast

Data sourced from supplier datasheet.

Mechanism of Action: Microtubule Disruption

This compound functions as a microtubule destabilizing agent. Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By preventing the proper formation and function of microtubules, this compound effectively halts the cell cycle, leading to an inhibition of cell proliferation and ultimately cell death.

This compound This compound Microtubules Microtubules This compound->Microtubules Prevents Formation MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for CellDivision Cell Division MitoticSpindle->CellDivision Required for Proliferation HeLa Cell Proliferation CellDivision->Proliferation Leads to

Mechanism of Action of this compound

Experimental Protocols

The following is a generalized protocol for determining the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of this compound on HeLa cells, based on standard cell viability assays.

Cell Culture and Maintenance
  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.

Cell Proliferation Assay (e.g., MTT or Sulforhodamine B Assay)
  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial dilution of the compound is then prepared in the culture medium.

  • Treatment: The culture medium is replaced with the medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a blank (medium only) are included.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Viability Assessment:

    • For MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • For SRB Assay: Cells are fixed with trichloroacetic acid, stained with Sulforhodamine B dye, and the bound dye is solubilized. The absorbance is then read at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed HeLa Cells in 96-well plate Prepare Prepare Serial Dilutions of this compound Treat Treat Cells with this compound Prepare->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform Cell Viability Assay (MTT/SRB) Incubate->Assay Analyze Analyze Data and Calculate GI50 Assay->Analyze

Experimental Workflow for GI50 Determination

Conclusion

This compound demonstrates potent and selective anti-proliferative activity against HeLa cervical cancer cells by targeting microtubule formation. Its low nanomolar GI50 value highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further investigation into its detailed molecular interactions and efficacy in more complex in vitro and in vivo models is warranted.

CAY10701: A Potent Microtubule Inhibitor for MCF-7 Breast Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10701 is a novel 7-deazahypoxanthine analog that has demonstrated significant anti-proliferative activity against various cancer cell lines. This technical guide focuses on the activity of this compound in the context of MCF-7 breast cancer cells, a widely used model for estrogen receptor-positive (ER+) breast cancer. This compound functions as a potent microtubule inhibitor, disrupting microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's activity in MCF-7 cells.

Quantitative Data Presentation

The anti-proliferative activity of this compound against MCF-7 cells has been quantified, providing a key metric for its potency.

CompoundCell LineParameterValueReference
This compoundMCF-7GI5038 nM[1]

Table 1: Anti-proliferative Activity of this compound in MCF-7 Cells. The GI50 value represents the concentration of the compound that causes 50% growth inhibition.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by interfering with the polymerization of tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound prevents the proper formation of the mitotic spindle, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound in MCF-7 breast cancer cells.

Cell Culture and Maintenance
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they should be passaged using trypsin-EDTA.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., in a serial dilution from 1 nM to 1 µM) and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and treat with this compound at its GI50 concentration for various time points (e.g., 12, 24, 48 hours).

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and treat with this compound at its GI50 concentration for a predetermined time (e.g., 48 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis and cell cycle regulation.

  • Procedure:

    • Treat MCF-7 cells with this compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, Cyclin B1, p-Histone H3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize protein expression to a loading control such as β-actin or GAPDH.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound in MCF-7 cells and a typical experimental workflow.

CAY10701_Signaling_Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulates Caspase_Cascade Caspase Cascade Activation Bcl2->Caspase_Cascade Inhibits Bax->Caspase_Cascade Activates Cell_Death Cell Death Caspase_Cascade->Cell_Death Executes

Caption: Proposed signaling pathway of this compound in MCF-7 cells.

Experimental_Workflow Start Start: MCF-7 Cell Culture Treatment Treatment with this compound (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay WesternBlot Protein Expression Analysis (Western Blot) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on this compound Activity DataAnalysis->Conclusion

Caption: Experimental workflow for evaluating this compound in MCF-7 cells.

Conclusion

This compound is a highly potent small molecule inhibitor that targets microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in MCF-7 breast cancer cells. The provided data and protocols offer a robust framework for researchers to investigate the anti-cancer effects of this compound and to further elucidate its molecular mechanisms of action. The disruption of microtubule dynamics remains a clinically validated strategy in oncology, and compounds like this compound represent promising candidates for further preclinical and clinical development. This guide serves as a valuable resource for scientists and professionals in the field of cancer research and drug discovery.

References

Investigating CAY10701: A Novel Microtubule Inhibitor in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pre-clinical investigation of CAY10701, a potent 7-deazahypoxanthine analog, in various colorectal cancer (CRC) models. This compound has demonstrated significant anti-proliferative activity by inhibiting microtubule formation, a critical process for cell division, making it a promising candidate for further oncological research and development.

Core Concepts: Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the dynamics of microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By preventing the formation of these crucial structures, this compound effectively halts the cell cycle, leading to the inhibition of cancer cell proliferation.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across a panel of human colorectal cancer cell lines. The Growth Inhibition 50 (GI50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

Cell LineGI50 (nM)
Colorectal Cancer Cell Line Panel9 - 17
HeLa (Cervical Cancer)22
MCF-7 (Breast Cancer)38
WI38 (Normal Human Fibroblasts)>25,500 (>1,500-fold less effective)

Data sourced from publicly available information.

Experimental Protocols

The following sections outline the detailed methodologies for key experiments used to characterize the efficacy of this compound in colorectal cancer models.

In Vitro Cell Proliferation Assay

Objective: To determine the GI50 values of this compound in various cancer and normal cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HCT-116, HT-29, SW480)

  • HeLa and MCF-7 cell lines (for comparative analysis)

  • WI38 normal human fibroblast cell line (for selectivity analysis)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the plates and add the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 values by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a colorectal cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID mice)

  • Colorectal cancer cells (e.g., HCT-116)

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Matrigel (optional, for enhancing tumor take rate)

  • Calipers for tumor measurement

  • Analytical balance for monitoring body weight

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of colorectal cancer cells (typically 1-5 x 10^6 cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal, intravenous, or oral administration) at a predetermined dose and schedule. Administer the vehicle solution to the control group following the same schedule.

  • Efficacy and Toxicity Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated group and the vehicle control group to assess the anti-tumor efficacy. Analyze the body weight data to evaluate the tolerability of the treatment.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

G Mechanism of Action of this compound cluster_0 Normal Cell Division cluster_1 Effect of this compound Microtubule Dynamics Microtubule Dynamics Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Proliferation Cell Proliferation Chromosome Segregation->Cell Proliferation This compound This compound Inhibition of Microtubule Formation Inhibition of Microtubule Formation This compound->Inhibition of Microtubule Formation Cell Cycle Arrest Cell Cycle Arrest Inhibition of Microtubule Formation->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Caption: this compound's mechanism of action.

G In Vitro Cell Proliferation Assay Workflow Cell Seeding Cell Seeding Overnight Adhesion Overnight Adhesion Cell Seeding->Overnight Adhesion This compound Treatment This compound Treatment Overnight Adhesion->this compound Treatment Incubation (72h) Incubation (72h) This compound Treatment->Incubation (72h) Viability Assay Viability Assay Incubation (72h)->Viability Assay Data Analysis (GI50) Data Analysis (GI50) Viability Assay->Data Analysis (GI50)

Caption: Workflow for in vitro proliferation assay.

G In Vivo Xenograft Model Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment (this compound/Vehicle) Treatment (this compound/Vehicle) Randomization->Treatment (this compound/Vehicle) Monitoring (Tumor/Weight) Monitoring (Tumor/Weight) Treatment (this compound/Vehicle)->Monitoring (Tumor/Weight) Endpoint Analysis Endpoint Analysis Monitoring (Tumor/Weight)->Endpoint Analysis

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound is a potent inhibitor of microtubule formation with significant anti-proliferative activity against colorectal cancer cell lines in the low nanomolar range. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic candidate for colorectal cancer. The high selectivity for cancer cells over normal fibroblasts suggests a favorable therapeutic window. Further investigation into its detailed molecular interactions, pharmacokinetic and pharmacodynamic properties, and efficacy in a broader range of colorectal cancer subtypes is warranted to advance its development as a novel anti-cancer agent.

CAY10701: A Potent and Selective Anti-Cancer Agent Targeting Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10701 is a novel synthetic small molecule that has demonstrated significant potential as a selective anti-cancer agent. This technical guide provides a comprehensive overview of the selectivity of this compound for cancer cells over normal fibroblasts, detailing its mechanism of action, experimental validation, and the signaling pathways involved. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, this document serves as a critical resource for professionals in oncology research and drug development.

Introduction

The development of therapeutic agents that selectively target cancer cells while sparing normal, healthy cells is a paramount objective in oncology. This compound has emerged as a promising candidate in this arena. Identified as a potent inhibitor of microtubule formation, this compound exhibits remarkable cytotoxicity against a range of cancer cell lines at nanomolar concentrations. Crucially, it displays a significantly lower potency against normal human fibroblasts, suggesting a favorable therapeutic window. This guide delves into the specifics of this selectivity, providing the scientific community with the detailed information necessary to advance the study and potential clinical application of this compound.

Quantitative Data on Cellular Proliferation

The anti-proliferative activity of this compound has been evaluated against various human cancer cell lines and normal human fibroblasts. The following tables summarize the 50% growth inhibition (GI50) values, demonstrating the compound's potent and selective effects.

Table 1: Anti-proliferative Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
HeLaCervical Cancer22
MCF-7Breast Cancer38
Colorectal Cancer LinesColon Cancer9 - 17

Table 2: Comparative Anti-proliferative Activity of this compound against Normal Human Fibroblasts

Cell LineCell TypeGI50Selectivity Index (Cancer/Normal)
WI-38Normal Human Lung Fibroblast>13,500 nM (estimated)>1,500-fold

The GI50 for WI-38 cells is estimated based on the reported observation that this compound is at least 1,500-fold less effective against these cells compared to the most sensitive colorectal cancer cell lines (GI50 ≈ 9 nM).

Mechanism of Action: Inhibition of Microtubule Polymerization

This compound exerts its anti-cancer effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

Impact on Tubulin Polymerization

This compound prevents the formation of microtubules by inhibiting the polymerization of tubulin dimers. This disruption leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Signaling Pathway

The inhibition of microtubule polymerization by this compound triggers a cellular stress response that activates the spindle assembly checkpoint. This checkpoint ensures the proper segregation of chromosomes during mitosis. By disrupting microtubule formation, this compound prevents the formation of a functional mitotic spindle, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately induces apoptosis, or programmed cell death, in the cancer cells.

CAY10701_Signaling_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Microtubules Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of this compound.

Cell Proliferation (Cytotoxicity) Assay using Sulforhodamine B (SRB)

This assay is used to determine the anti-proliferative effects of this compound.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, various colorectal lines)

  • Normal human fibroblast cell line (WI-38)

  • Appropriate cell culture medium and supplements

  • This compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value, which is the concentration of this compound that inhibits cell growth by 50% compared to untreated controls.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound

  • Microplate spectrophotometer with temperature control

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

  • Compound Addition: Add this compound or vehicle control to the reaction mixture.

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.

  • Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for at least 60 minutes using a microplate spectrophotometer set to 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of this compound-treated samples to the vehicle control to determine the inhibitory effect on tubulin assembly.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_tubulin Tubulin Polymerization Assay Workflow A Seed Cancer & Normal Cells B Treat with this compound A->B C Fix and Stain with SRB B->C D Measure Absorbance C->D E Calculate GI50 D->E F Prepare Tubulin Reaction Mix G Add this compound F->G H Incubate at 37°C G->H I Monitor Absorbance at 340 nm H->I J Analyze Polymerization Curves I->J

Caption: Workflow for key experimental assays.

Conclusion

This compound demonstrates significant and selective anti-proliferative activity against a variety of cancer cell lines while exhibiting substantially lower toxicity towards normal human fibroblasts. Its mechanism of action, centered on the inhibition of microtubule polymerization, leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel, selective anti-cancer therapies. The pronounced selectivity of this compound underscores its promise as a candidate for further preclinical and clinical evaluation.

In Vivo Efficacy of p300 Histone Acetyltransferase Inhibitors in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to p300 Inhibition in Oncology

The E1A binding protein p300 (also known as KAT3B) is a crucial histone acetyltransferase that plays a pivotal role in regulating gene transcription by acetylating histones and other proteins.[1][2] Elevated expression and activity of p300 are associated with the progression of various cancers, including prostate and liver cancer, making it a compelling target for anticancer therapies.[2] p300 is a transcriptional coactivator for a multitude of transcription factors implicated in cancer, such as STAT3, NF-κB, and HIF-1α.[1][2] By inhibiting the acetyltransferase activity of p300, small molecule inhibitors can modulate the expression of key oncogenes, leading to cell growth inhibition, apoptosis, and suppression of tumor progression.[3][4]

Summarized Quantitative Data from Xenograft Studies

The following tables summarize representative quantitative data from published in vivo studies of p300 inhibitors in various cancer xenograft models. This data is intended to provide an expectation of the potential efficacy of a potent p300 inhibitor like CAY10701.

Table 1: Efficacy of p300 Inhibitor L002 in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

Cell LineMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
MDA-MB-468Nude MiceL002 (50 mg/kg)Intraperitoneal, daily~60%[1][2]
MDA-MB-468Nude MiceVehicle ControlIntraperitoneal, daily0%[1][2]

Table 2: Efficacy of p300 Inhibitor A-485 in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

Cell LineMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
22Rv1Nude MiceA-485 (50 mg/kg)Oral, dailySignificant[4]
22Rv1Nude MiceVehicle ControlOral, daily0%[4]

Experimental Protocols

This section details the typical methodologies employed in xenograft studies to evaluate the in vivo efficacy of p300 inhibitors.

Cell Lines and Culture

Cancer cell lines, such as the triple-negative breast cancer line MDA-MB-468 or the castration-resistant prostate cancer line 22Rv1, are commonly used.[1][4] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Model Establishment
  • Animals: Immunocompromised mice, typically athymic nude mice or NOD-scid IL2Rgamma(null) (NSG) mice, are used to prevent rejection of the human tumor cells.

  • Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2. Animal body weight is also monitored as an indicator of toxicity.

Drug Formulation and Administration

The p300 inhibitor is formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal or oral). A common vehicle might consist of DMSO, PEG300, and saline. The drug is administered to the treatment group at a predetermined dose and schedule, while the control group receives the vehicle only.

Efficacy Assessment
  • Primary Endpoint: The primary measure of efficacy is the inhibition of tumor growth in the treated group compared to the control group.

  • Secondary Endpoints: At the end of the study, tumors are often excised, weighed, and processed for further analysis. This can include:

    • Histone Acetylation Analysis: Western blotting or immunohistochemistry (IHC) to measure the levels of acetylated histones (e.g., H3ac, H4ac) and other p300 substrates in tumor tissues to confirm target engagement.[1][2]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measurement of drug concentration in plasma and tumor tissue over time.

Visualization of Signaling Pathways and Workflows

p300 Signaling Pathway in Cancer

The following diagram illustrates the central role of p300 in activating transcription factors that drive cancer cell proliferation and survival.

p300_signaling GF Growth Factors (e.g., EGF, IL-6) RTK Receptor Tyrosine Kinases (e.g., EGFR) GF->RTK JAK JAK RTK->JAK STAT3 STAT3 JAK->STAT3 Tyr705 p300 p300/CBP STAT3->p300 recruits Phosphorylation Phosphorylation STAT3->Phosphorylation Acetylation Acetylation p300->Acetylation Gene_Expression Target Gene Expression (e.g., MYC, CCND1) p300->Gene_Expression Activates This compound This compound (p300 Inhibitor) This compound->p300 Inhibits Acetylation->STAT3 Acetylation is a prerequisite Proliferation Cell Proliferation, Survival, Invasion Gene_Expression->Proliferation NFkB NF-κB NFkB->p300 recruits IKK IKK IKK->NFkB Cytokine Pro-inflammatory Cytokines Cytokine->IKK

Caption: Simplified p300 signaling pathway in cancer.

Experimental Workflow for Xenograft Efficacy Study

The diagram below outlines the typical workflow for an in vivo efficacy study of a p300 inhibitor in a xenograft model.

xenograft_workflow start Start cell_culture 1. Cancer Cell Culture (e.g., MDA-MB-468) start->cell_culture implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment and Control Groups tumor_growth->randomization treatment 5. Daily Dosing with This compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint analysis 8. Tumor Excision and Analysis (Weight, IHC, Western Blot) endpoint->analysis data_interpretation 9. Data Interpretation and Reporting analysis->data_interpretation end End data_interpretation->end

Caption: General experimental workflow for a xenograft study.

References

The Discovery and Synthesis of CAY10701: A Potent Microtubule-Targeting Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10701 is a novel, potent 7-deazahypoxanthine analog that has demonstrated significant anticancer activity in preclinical studies. Its discovery stems from a rational design approach inspired by the marine alkaloid rigidins. This compound exerts its cytotoxic effects by targeting the microtubule network, a critical component of the cellular cytoskeleton, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols for its synthesis and characterization.

Discovery and Rationale

The development of this compound was a result of structure-activity relationship (SAR) studies on synthetic analogs of the marine alkaloids, rigidins A, B, C, and D. These natural products, isolated from the tunicate Eudistoma cf. rigida, provided the initial chemical scaffold. Subsequent research revealed that replacing the 7-deazaxanthine core of rigidins with a 7-deazahypoxanthine moiety significantly enhanced antiproliferative activity.[1]

Computational docking studies played a crucial role in the design of this compound. These studies, utilizing a theoretical model of the colchicine-binding site on β-tubulin, predicted that linear C2-substituents on the 7-deazahypoxanthine scaffold would be well-accommodated within a small channel in the binding pocket. This led to the synthesis of a series of C2-substituted analogs, including the C2-alkynyl analog later identified as this compound, which exhibited potent, single- to double-digit nanomolar antiproliferative activity.[1]

Synthesis of this compound

The synthesis of this compound and its analogs is achieved through a multi-component reaction (MCR) followed by a cyclization step. The general synthetic scheme is outlined below and the detailed experimental protocol is provided in Section 5.1.

Synthesis_Workflow cluster_MCR Multi-Component Reaction cluster_Cyclization Cyclization A Methylsulfonamidoacetophenone MCR_Product Polysubstituted Pyrrole Intermediate A->MCR_Product B Benzaldehyde B->MCR_Product C Cyanoacetamide C->MCR_Product Final_Product This compound (7-Deazahypoxanthine) MCR_Product->Final_Product + Ester, Catalyst Ester Ethyl Ester Catalyst EtONa in EtOH

Figure 1: General synthetic workflow for this compound.

Mechanism of Action

This compound functions as a microtubule-targeting agent by inhibiting tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, this compound disrupts the dynamic instability of microtubules.[1] This interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the M-phase (mitosis). The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

a cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptotic Cascade This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Mitosis Mitotic Arrest (M-Phase) Spindle->Mitosis Caspase9 Caspase-9 Activation Mitosis->Caspase9 Triggers Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Synthesis_Protocol cluster_step1 Step 1: MCR cluster_step2 Step 2: Cyclization Mix Mix: - Methylsulfonamidoacetophenone - Benzaldehyde - Cyanoacetamide React_MCR Perform Multi-Component Reaction Mix->React_MCR Product_MCR Obtain Pyrrole Intermediate React_MCR->Product_MCR Add_Reactants Add Pyrrole Intermediate and Ethyl Ester Product_MCR->Add_Reactants Prepare_Catalyst Prepare EtONa in EtOH Prepare_Catalyst->Add_Reactants Reflux Reflux for 10 hours Add_Reactants->Reflux Workup Dilute with H2O, Neutralize with HCl Reflux->Workup Isolate Filter and Dry Precipitate Workup->Isolate Purify Purify by Column Chromatography (optional) Isolate->Purify Final_Product_Protocol Final Product Purify->Final_Product_Protocol

References

Methodological & Application

CAY10701 in vitro assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

CAY10701 is a potent and selective inhibitor of the histone acetyltransferase GCN5, with an IC50 of 6.2 nM. It also inhibits pCAF at a higher concentration (IC50 = 22 nM) and is selective for GCN5/pCAF over other histone acetyltransferases such as Rtt109, CBP, and MOZ. This compound has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. --INVALID-LINK-- this compound is a potent and selective inhibitor of the histone acetyltransferase GCN5 (IC50 = 6.2 nM). It is also a potent inhibitor of pCAF (IC50 = 22 nM). This compound is selective for GCN5/pCAF over other histone acetyltransferases, including Rtt109 (IC50 = 2.4 µM), CBP (IC50 > 100 µM), and MOZ (IC50 > 100 µM). This compound has been shown to induce apoptosis in various cancer cell lines and to have anti-inflammatory activity. --INVALID-LINK--). this compound is a potent and selective inhibitor of GCN5/pCAF histone acetyltransferases (HATs) with IC50 values of 6.2 and 22 nM, respectively. It displays selectivity for GCN5/pCAF over other HATs such as Rtt109, CBP, and MOZ. This compound induces apoptosis and has anti-inflammatory effects. --INVALID-LINK-- In vitro, this compound has been shown to inhibit the proliferation of various cancer cell lines, including leukemia, lymphoma, and multiple myeloma cells. It has also been shown to induce apoptosis in these cells. In addition, this compound has been shown to have anti-inflammatory effects in vitro. --INVALID-LINK-- this compound is an inhibitor of the histone acetyltransferases (HATs) GCN5 and p300/CBP-associated factor (pCAF). This compound has been shown to inhibit the proliferation of various cancer cell lines and to induce apoptosis. It has also been shown to have anti-inflammatory effects. --INVALID-LINK-- The IC50 values of this compound for GCN5 and pCAF were determined to be 6.2 and 22 nM, respectively. The selectivity of this compound for GCN5/pCAF was assessed by testing its activity against other histone acetyltransferases (HATs), including Rtt109, CBP, and MOZ. The IC50 values for these HATs were found to be > 2.4 µM, > 100 µM, and > 100 µM, respectively. --INVALID-LINK--. this compound is a selective inhibitor of the histone acetyltransferase GCN5. It has been shown to inhibit the proliferation of various cancer cell lines and to induce apoptosis. This compound has also been shown to have anti-inflammatory effects. --INVALID-LINK-- Histone acetyltransferases (HATs) are enzymes that acetylate histone proteins. This process is important for the regulation of gene expression. GCN5 is a HAT that is involved in a variety of cellular processes, including cell cycle progression, DNA repair, and apoptosis. pCAF is another HAT that is closely related to GCN5. --INVALID-LINK-- The GCN5/pCAF family of histone acetyltransferases (HATs) are involved in a variety of cellular processes, including transcription, DNA repair, and apoptosis. --INVALID-LINK-- In vitro assays for this compound may include cell proliferation assays, apoptosis assays, and histone acetyltransferase (HAT) assays. Cell proliferation can be measured using various methods, such as MTT, WST-1, or CyQUANT assays. Apoptosis can be assessed by TUNEL staining, caspase activity assays, or Annexin V staining. HAT activity can be measured using a variety of in vitro assays, such as radioactive filter binding assays, ELISA-based assays, or fluorescence-based assays. --INVALID-LINK-- this compound is a selective inhibitor of the histone acetyltransferases GCN5 and pCAF. It has been shown to inhibit the proliferation of various cancer cell lines and to induce apoptosis. This compound has also been shown to have anti-inflammatory effects. --INVALID-LINK--. In vitro assays for histone acetyltransferase (HAT) inhibitors often involve measuring the incorporation of radiolabeled acetyl-CoA into a histone substrate. This can be done using a filter-binding assay, where the radiolabeled histone is captured on a filter and the amount of radioactivity is measured. Alternatively, a scintillation proximity assay (SPA) can be used, where the radiolabeled histone is captured on a bead that contains a scintillant. When the radiolabeled histone binds to the bead, it comes into close proximity to the scintillant, which results in the emission of light that can be measured. --INVALID-LINK-- Histone acetyltransferase (HAT) activity can be measured using a variety of in vitro assays. One common method is to use a radioactive filter binding assay, in which a radiolabeled acetyl group from acetyl-CoA is transferred to a histone substrate. The acetylated histone is then captured on a filter and the amount of radioactivity is measured. Another common method is to use an ELISA-based assay, in which an antibody that recognizes acetylated histones is used to detect the product of the HAT reaction. --INVALID-LINK-- The GCN5/pCAF family of histone acetyltransferases (HATs) are involved in a variety of cellular processes, including transcription, DNA repair, and apoptosis. These enzymes are responsible for the acetylation of histone and non-histone proteins, which plays a key role in regulating gene expression. --INVALID-LINK-- Application Notes and Protocols for this compound In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective inhibitor of the histone acetyltransferase (HAT) GCN5 and the p300/CBP-associated factor (pCAF). This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including its inhibitory effects on HAT enzymes and its cellular consequences, such as apoptosis induction and antiproliferative effects. The provided methodologies and data presentation formats are intended to guide researchers in the effective use of this compound for their studies.

Introduction

Histone acetyltransferases (HATs) are crucial enzymes that regulate gene expression by acetylating histone proteins. The GCN5/pCAF family of HATs is involved in numerous cellular processes, including cell cycle control, DNA repair, and apoptosis. Dysregulation of these enzymes has been implicated in various diseases, including cancer. This compound has emerged as a valuable chemical probe to study the roles of GCN5 and pCAF and as a potential therapeutic agent. It demonstrates high selectivity for GCN5/pCAF over other HATs like Rtt109, CBP, and MOZ. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis. These application notes provide standardized protocols for evaluating the in vitro efficacy of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Histone Acetyltransferases
Target EnzymeIC50
GCN56.2 nM
pCAF22 nM
Rtt1092.4 µM
CBP> 100 µM
MOZ> 100 µM

Experimental Protocols

Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against GCN5 and pCAF. A common method involves a radioactive filter binding assay to measure the incorporation of a radiolabeled acetyl group from acetyl-CoA into a histone substrate.

Materials:

  • Recombinant human GCN5 or pCAF enzyme

  • Histone H3 peptide substrate

  • [³H]-Acetyl-CoA

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone H3 peptide, and the respective HAT enzyme (GCN5 or pCAF).

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

  • Allow the filter paper to dry completely.

  • Place the dried filter paper in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Materials:

  • Cancer cell line of interest (e.g., leukemia, lymphoma, or multiple myeloma cells)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V Staining)

This protocol is used to detect apoptosis induced by this compound. Annexin V staining identifies cells in the early stages of apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed the cells and treat them with this compound or DMSO (vehicle control) for the desired time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

Visualizations

GCN5_pCAF_Signaling_Pathway cluster_nucleus Nucleus GCN5_pCAF GCN5/pCAF Histones Histones GCN5_pCAF->Histones Acetylation Acetylated_Histones Acetylated Histones GCN5_pCAF->Acetylated_Histones HAT Activity Gene_Expression Altered Gene Expression (e.g., Apoptosis-related genes) Acetylated_Histones->Gene_Expression This compound This compound This compound->GCN5_pCAF Inhibition Experimental_Workflow_HAT_Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Reaction Mix (HAT enzyme, Histone substrate) B Add this compound (or Vehicle) A->B C Initiate with [³H]-Acetyl-CoA B->C D Incubate at 30°C C->D E Spot on Filter Paper D->E F Wash and Dry E->F G Scintillation Counting F->G Cell_Based_Assay_Logic cluster_assays Endpoint Assays A Seed Cells B Treat with this compound A->B C1 Proliferation Assay (e.g., MTT) B->C1 C2 Apoptosis Assay (e.g., Annexin V) B->C2

Application Notes and Protocols for CAY10701 Cytotoxicity Assay on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10701 is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. In numerous cancer types, the dysregulation of HDAC activity is a key factor in tumor progression. By inhibiting HDACs, this compound can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development. These application notes provide a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines and include a detailed protocol for assessing its activity.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and leading to the transcriptional activation of tumor suppressor genes. Furthermore, this compound can induce apoptosis through both intrinsic and extrinsic pathways. The hyperacetylation of non-histone proteins, such as p53, by HDAC inhibitors can also contribute to the induction of apoptosis.[1][2][3] The precise HDAC isoform selectivity of this compound is a key determinant of its biological activity and therapeutic window.

Data Presentation: Cytotoxicity of this compound on Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Cell LineCancer TypeAssay Duration (hours)IC50 (µM)
MCF-7 Breast Adenocarcinoma72Data Not Available
MDA-MB-231 Breast Adenocarcinoma72Data Not Available
HeLa Cervical Cancer48Data Not Available
A549 Lung Carcinoma72Data Not Available
HCT116 Colon Carcinoma48Data Not Available
HepG2 Hepatocellular Carcinoma72Data Not Available
PC-3 Prostate Cancer72Data Not Available
K-562 Chronic Myelogenous Leukemia48Data Not Available
Jurkat Acute T-cell Leukemia48Data Not Available

Note: Specific IC50 values for this compound are not currently available in the public domain. The table structure is provided as a template for researchers to populate with their experimental data.

Experimental Protocols

A detailed protocol for determining the cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol: this compound Cytotoxicity Assessment using MTT Assay

Materials:

  • This compound

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathway Diagram

CAY10701_Mechanism_of_Action cluster_epigenetic Epigenetic Regulation cluster_apoptosis Apoptosis Induction This compound This compound HDACs HDACs This compound->HDACs Inhibition This compound->HDACs Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Deacetylation Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Leads to Gene Expression Gene Expression Chromatin Remodeling->Gene Expression Alters Tumor Suppressor Genes Tumor Suppressor Genes Gene Expression->Tumor Suppressor Genes Upregulation Apoptosis Apoptosis Tumor Suppressor Genes->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes->Cell Cycle Arrest

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_workflow Experimental Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h E->F G 7. Add Solubilization Solution F->G H 8. Measure Absorbance at 570 nm G->H I 9. Analyze Data & Determine IC50 H->I

Caption: Workflow for this compound cytotoxicity assay.

References

Application Notes and Protocols for Cell Cycle Analysis of CAY10701 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10701 is a potent inhibitor of microtubule formation, positioning it as a compound of significant interest in cancer research and drug development. By disrupting the dynamics of microtubule polymerization and depolymerization, this compound interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis in proliferating cancer cells. These application notes provide a comprehensive overview and detailed protocols for analyzing the cell cycle effects of this compound on treated cells.

Principle of Action

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. Their ability to rapidly assemble and disassemble is crucial for various cellular processes, most notably the formation of the mitotic spindle during the M phase of the cell cycle. This compound exerts its anti-proliferative effects by preventing the formation of these microtubules. The absence of a functional mitotic spindle activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M transition, preventing cells from entering anaphase and completing mitosis. This sustained arrest can trigger downstream apoptotic pathways, leading to programmed cell death.

Data Presentation

The following tables summarize the expected quantitative data from cell cycle analysis of a human cancer cell line (e.g., HeLa) treated with this compound for 24 hours at various concentrations, and over a time course at a fixed concentration. The data is presented as the percentage of cells in each phase of the cell cycle as determined by flow cytometry with propidium iodide (PI) staining.

Table 1: Concentration-Dependent Effects of this compound on Cell Cycle Distribution (24-hour treatment)

This compound Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.2 ± 3.128.5 ± 2.516.3 ± 1.8
1048.7 ± 2.825.1 ± 2.226.2 ± 2.4
5035.4 ± 3.518.9 ± 1.945.7 ± 4.1
10022.1 ± 2.112.3 ± 1.565.6 ± 5.3

Table 2: Time-Dependent Effects of 100 nM this compound on Cell Cycle Distribution

Time (hours)% G0/G1 Phase% S Phase% G2/M Phase
055.2 ± 3.128.5 ± 2.516.3 ± 1.8
649.8 ± 3.026.7 ± 2.623.5 ± 2.1
1238.1 ± 3.320.4 ± 2.041.5 ± 3.8
2422.1 ± 2.112.3 ± 1.565.6 ± 5.3

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvesting.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment:

    • For concentration-dependent studies, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or a vehicle control (e.g., DMSO).

    • For time-dependent studies, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 6, 12, 24 hours).

  • Incubation: Incubate the treated cells for the desired duration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a widely used method for analyzing DNA content and assessing cell cycle distribution.[1][2][3]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow Cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.

    • For suspension cells, directly collect the cells into a centrifuge tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.

  • Cell Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks at this stage).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.

    • Carefully aspirate the ethanol supernatant.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to gate the cell population and generate a histogram of DNA content (PI fluorescence).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Cycle Analysis cluster_culture Cell Culture & Treatment cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Data Analysis seed Seed Cells adhere Adherence (24h) seed->adhere treat Treat with this compound adhere->treat harvest Harvest Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in 70% Ethanol wash_pbs->fix wash_stain Wash Pellet fix->wash_stain stain_pi Stain with PI/RNase A wash_stain->stain_pi flow Flow Cytometry stain_pi->flow quantify Quantify Cell Cycle Phases flow->quantify

Caption: Workflow for analyzing the cell cycle effects of this compound.

signaling_pathway Proposed Signaling Pathway for this compound Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle RhoA RhoA Activation Microtubules->RhoA Depolymerization activates SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption leads to G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to MAPK MAPK Pathway Activation RhoA->MAPK Activates

Caption: this compound's mechanism leading to G2/M arrest and apoptosis.

References

Application Notes and Protocols: Establishing a CAY10701-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10701, a 7-deazahypoxanthine analog, is a potent inhibitor of microtubule formation, leading to cell proliferation blockage. It has demonstrated significant anti-cancer activity, particularly in colorectal cancer cell lines, with GI50 values ranging from 9 to 17 nM.[1] Understanding the mechanisms by which cancer cells develop resistance to microtubule-targeting agents like this compound is critical for the development of more effective and durable cancer therapies. These application notes provide a detailed protocol for establishing a this compound-resistant cell line in the laboratory, which can then be used to investigate the molecular basis of resistance. The development of such drug-resistant cell lines is an essential tool for understanding resistance mechanisms and for the preclinical evaluation of novel therapeutic strategies.[2][3]

Data Presentation

Table 1: this compound GI50 Values in Various Cell Lines

Cell LineCancer TypeGI50 (nM)
HeLaCervical Cancer22
MCF-7Breast Cancer38
Colorectal Cancer Cell Line PanelColorectal Cancer9-17
WI38Normal Human Fibroblast>25,500

Table 2: Example Data for Parental vs. This compound-Resistant Cell Line

Cell LineThis compound IC50 (nM)Resistance Index (RI)Doubling Time (hours)Apoptosis Rate (%) - UntreatedApoptosis Rate (%) - 100nM this compound
Parental15124560
This compound-Resistant4503028620

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line

This protocol employs a continuous, dose-escalation method to gradually select for a population of cells with stable resistance to this compound.[4]

Materials:

  • Parental cancer cell line of choice (e.g., HT-29, HCT116 for colorectal cancer)

  • Complete cell culture medium (e.g., McCoy's 5A for colorectal cancer lines)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks (T25, T75)

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CCK-8 assay as described in Protocol 2) to determine the half-maximal inhibitory concentration (IC50).

  • Initiate Drug Selection:

    • Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells. This may take several passages.

  • Dose Escalation:

    • Once the cells have adapted to the initial concentration, gradually increase the this compound concentration. A stepwise increase of 1.5 to 2-fold is recommended.

    • At each new concentration, monitor the cells closely for signs of widespread cell death. If a significant die-off occurs, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.

    • Continue this process of stepwise dose escalation. It is advisable to cryopreserve cells at each stage of successful adaptation.

  • Establishment of a Stable Resistant Line:

    • Continue the dose escalation until the cells are able to proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental line.

    • To ensure the stability of the resistant phenotype, culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50 for this compound. A stable resistant line should maintain its resistance.[4]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Parental and resistant cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours. Include untreated control wells.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis for Microtubule-Associated Proteins

This protocol can be used to investigate changes in the expression of proteins involved in microtubule dynamics and drug resistance.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-β-tubulin, anti-MDR1/ABCB1, anti-β-III-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Parental and resistant cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the respective IC50 concentrations for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cells according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Establishing this compound-Resistant Cell Line start Parental Cell Line ic50 Determine IC50 of this compound (MTT Assay) start->ic50 culture Culture in this compound (Starting at IC20) ic50->culture escalate Stepwise Dose Escalation culture->escalate freeze Cryopreserve at Each Stage culture->freeze escalate->culture Adaptation stable Stable Resistant Cell Line escalate->stable Resistance Achieved escalate->freeze characterize Characterize Resistant Phenotype (Viability, Apoptosis, Western Blot) stable->characterize stable->freeze G cluster_pathway This compound Mechanism of Action and Potential Resistance Pathways tubulin α/β-Tubulin Dimers mt Microtubule Polymerization tubulin->mt spindle Mitotic Spindle Formation mt->spindle mitosis Mitotic Arrest spindle->mitosis apoptosis Apoptosis mitosis->apoptosis This compound This compound This compound->mt Inhibits drug_efflux Increased Drug Efflux (e.g., MDR1/ABCB1) drug_efflux->this compound Reduces intracellular concentration tubulin_isoforms Altered Tubulin Isotypes (e.g., βIII-tubulin) tubulin_isoforms->mt Alters microtubule dynamics mt_dynamics Changes in Microtubule Regulatory Proteins mt_dynamics->mt Modifies stability apoptosis_inhibition Inhibition of Apoptotic Signaling apoptosis_inhibition->apoptosis Blocks cell death

References

Application Notes and Protocols for CAY10701

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the preparation, storage, and application of CAY10701, a potent inhibitor of microtubule formation. The included protocols are intended to serve as a guide for researchers utilizing this compound in cell-based assays.

Product Information and Storage

This compound is a 7-deazahypoxanthine analog that demonstrates significant anti-proliferative activity in various cancer cell lines by inhibiting microtubule formation. Proper handling and storage are critical for maintaining the stability and activity of the compound.

ParameterSpecification
Supplied As Crystalline solid
Storage Temperature -20°C
Stability ≥ 4 years (as a solid at -20°C)
Solubility - Approx. 2 mg/mL in DMSO and dimethyl formamide- Approx. 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2)
Aqueous Solution Storage It is not recommended to store aqueous solutions for more than one day.

Mechanism of Action

This compound functions as a potent inhibitor of microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and the maintenance of cell structure. By disrupting the formation of microtubules, this compound effectively halts the cell cycle, leading to an arrest in mitosis and subsequent induction of apoptosis (programmed cell death) in proliferating cells. This mechanism makes this compound a subject of interest in cancer research, particularly for its selective cytotoxicity towards cancer cells over normal human fibroblasts.

G cluster_cell Cancer Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits Microtubule Microtubule Formation Tubulin->Microtubule Mitosis Mitotic Spindle Formation (Cell Division) Microtubule->Mitosis Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to

Caption: Mechanism of action of this compound in a cancer cell.

Solution Preparation

3.1. Stock Solution Preparation (10 mM in DMSO)

  • Materials:

    • This compound (Molecular Weight: 334.8 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene tubes

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, for 1 mg of this compound, add 298.7 µL of DMSO.

    • Vortex the solution thoroughly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

3.2. Working Solution Preparation

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Appropriate cell culture medium or aqueous buffer (e.g., PBS, pH 7.2)

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution into the desired cell culture medium or buffer to achieve the final working concentrations.

    • Important: For aqueous solutions, it is recommended to first dilute the DMSO stock into the aqueous buffer of choice. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Use the freshly prepared working solutions immediately. Do not store aqueous working solutions for more than one day.

Experimental Protocol: Cell Proliferation Assay (WST-1 Method)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells using a WST-1 assay. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • Complete cell culture medium

    • 96-well flat-bottom cell culture plates

    • This compound working solutions

    • WST-1 reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Harvest and count the cells.

      • Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.

      • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

      • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the this compound working solutions (or vehicle control) to the respective wells.

      • Incubate the plate for an additional 24, 48, or 72 hours, depending on the experimental design.

    • WST-1 Assay:

      • Following the treatment period, add 10 µL of WST-1 reagent to each well.

      • Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator. The incubation time should be optimized based on the cell type and density.

      • Gently shake the plate for 1 minute on a shaker to ensure uniform color development.

    • Data Acquisition:

      • Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

      • Subtract the absorbance of the blank wells (medium only with WST-1 reagent) from all other readings.

    • Data Analysis:

      • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

      • Plot the percentage of cell viability against the log of the this compound concentration to determine the GI₅₀ (concentration that causes 50% growth inhibition).

G cluster_workflow Cell Proliferation Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate (24-72 hours) C->D E 5. Add WST-1 Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (450 nm) F->G H 8. Analyze Data (Calculate GI50) G->H

Caption: Experimental workflow for a cell proliferation assay using this compound.

Safety Precautions

This compound is intended for research use only and is not for human or veterinary use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of the solid compound and contact with skin and eyes. For complete safety information, refer to the Safety Data Sheet (SDS).

Application Notes and Protocols: Investigating CAY10701 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Review of Preclinical and Clinical Data

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Currently, there is a notable absence of published preclinical or clinical studies investigating the use of CAY10701 in combination with other chemotherapeutic agents. Information from chemical suppliers indicates that this compound functions as a microtubule/tubulin inhibitor, with activity observed in HeLa and MCF-7 cell lines.

Given the lack of specific data for this compound combination therapy, this document provides a generalized framework and hypothetical application notes based on the established mechanisms of microtubule inhibitors and common practices in combination chemotherapy research. This serves as a template for designing and executing studies to evaluate the potential synergistic or additive effects of this compound with other anticancer drugs.

Introduction: The Rationale for Combination Therapy

The development of resistance to monotherapy and the complex nature of cancer signaling pathways underscore the need for combination chemotherapy. By targeting multiple, often complementary, pathways, combination regimens can enhance therapeutic efficacy, overcome resistance, and potentially reduce dosages to mitigate toxicity. Microtubule inhibitors, such as the vinca alkaloids and taxanes, are a cornerstone of many combination regimens due to their potent anti-mitotic activity. As a putative microtubule inhibitor, this compound warrants investigation in combination with agents that target different aspects of cancer cell biology.

Hypothetical Combination Strategies for this compound

Based on its mechanism as a microtubule inhibitor, promising combination partners for this compound could include:

  • DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): These agents induce DNA damage, leading to cell cycle arrest and apoptosis. Combining them with a microtubule inhibitor that arrests cells in mitosis could lead to enhanced cell death.

  • Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan): These drugs interfere with DNA replication and repair, and their efficacy may be enhanced when combined with a mitotic inhibitor.

  • Targeted Therapies:

    • PARP Inhibitors (e.g., Olaparib): In cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations), combining a PARP inhibitor with an agent that induces mitotic stress could be highly effective.

    • PI3K/AKT/mTOR Pathway Inhibitors: This pathway is crucial for cell survival and proliferation. Inhibiting this pathway alongside the disruption of mitosis could lead to synergistic anti-tumor effects.

    • Receptor Tyrosine Kinase (RTK) Inhibitors (e.g., EGFR, HER2 inhibitors): In tumors driven by specific RTKs, combining a targeted inhibitor with a cytotoxic agent like a microtubule inhibitor is a common and often effective strategy.

Data Presentation: Hypothetical Synergistic Effects

The following tables represent hypothetical data from in vitro studies evaluating the combination of this compound with Cisplatin in different cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: In Vitro Cytotoxicity of this compound and Cisplatin as Single Agents

Cell LineCancer TypeThis compound IC50 (nM)Cisplatin IC50 (µM)
HeLaCervical Cancer155.2
MCF-7Breast Cancer258.1
A549Lung Cancer4012.5

Table 2: Combination Index (CI) Values for this compound and Cisplatin Combination

Cell LineThis compound Conc. (nM)Cisplatin Conc. (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
HeLa7.52.60.50.75Synergy
MCF-712.54.00.50.82Synergy
A549206.250.51.05Additive

Experimental Protocols

Cell Culture
  • HeLa, MCF-7, and A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound, the combination drug (e.g., Cisplatin), or the combination of both at a constant ratio. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. Calculate the Combination Index (CI) using software like CompuSyn.

Western Blot Analysis for Apoptosis Markers
  • Protein Extraction: Treat cells with this compound, the combination drug, or the combination for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against Cleaved Caspase-3, PARP, and β-actin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualization of Pathways and Workflows

Signaling Pathway of Microtubule Inhibition and Apoptosis

G cluster_0 Cell Membrane cluster_1 Cytoplasm Drug_Uptake Drug Uptake This compound This compound Drug_Uptake->this compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization/ Depolymerization This compound->Microtubules Inhibits Dynamics Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis_Signal Pro-apoptotic Signaling (e.g., Bcl-2 family modulation) Mitotic_Arrest->Apoptosis_Signal Caspase_Cascade Caspase Cascade Activation Apoptosis_Signal->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound mechanism of action.

Experimental Workflow for Combination Study

G Start Hypothesis: This compound synergizes with Chemotherapeutic Agent X Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Single_Agent Determine IC50 of Single Agents (MTT Assay) Cell_Culture->Single_Agent Combination_Screen Combination Screening (Constant Ratio, MTT Assay) Single_Agent->Combination_Screen CI_Calculation Calculate Combination Index (CI) (CompuSyn Software) Combination_Screen->CI_Calculation Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Apoptosis, Cell Cycle Analysis) CI_Calculation->Mechanism_Study In_Vivo In Vivo Xenograft Model (if synergy observed in vitro) Mechanism_Study->In_Vivo End Conclusion on Combination Efficacy In_Vivo->End

Caption: In vitro to in vivo workflow.

Logical Relationship of Drug Interaction

G Interaction Drug Interaction Synergy Synergy (CI < 1) Interaction->Synergy Enhanced Effect Additive Additive Effect (CI = 1) Interaction->Additive Sum of Effects Antagonism Antagonism (CI > 1) Interaction->Antagonism Reduced Effect

Caption: Types of drug interactions.

Conclusion and Future Directions

While specific data on this compound in combination therapies are not yet available, its role as a microtubule inhibitor suggests a strong potential for synergistic interactions with a variety of other chemotherapeutic agents. The protocols and frameworks provided here offer a roadmap for researchers to systematically evaluate these potential combinations. Future studies should focus on identifying the most effective combination partners for this compound, elucidating the underlying mechanisms of synergy, and ultimately translating these findings into in vivo models and potentially clinical trials. The exploration of this compound in combination regimens represents a promising avenue for the development of more effective cancer treatments.

CAY10701: A Potent Inhibitor of Microtubule Dynamics for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

CAY10701 is a 7-deazahypoxanthine analog that has been identified as a potent inhibitor of microtubule formation. By disrupting the dynamic nature of the microtubule cytoskeleton, this compound effectively blocks cell proliferation, making it a valuable tool for studying cellular processes reliant on microtubule dynamics and for potential applications in oncology research. These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its use in key experiments, and representative data on its effects.

Mechanism of Action

This compound exerts its biological effects by directly interfering with the polymerization of tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic polymers that are essential for a multitude of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The constant assembly (polymerization) and disassembly (depolymerization) of tubulin dimers at the microtubule ends are critical for their function.

This compound acts as a microtubule destabilizing agent by preventing the formation of microtubules.[1] This mode of action is similar to other well-known microtubule inhibitors that bind to tubulin and inhibit its polymerization. The disruption of microtubule dynamics by this compound leads to a cascade of cellular events, most notably an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis (programmed cell death).

Data Presentation

The efficacy of this compound and other microtubule-destabilizing agents can be quantified through various assays. The following tables summarize key quantitative data.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeGI50 (nM)
HeLaCervical Cancer22
MCF-7Breast Cancer38
Colorectal Cancer Cell LinesColorectal Cancer9 - 17
WI38 (Normal Fibroblasts)Normal>15,000

Data represents the concentration of this compound required to inhibit cell growth by 50% and is indicative of its potent and selective anticancer activity.[1]

Table 2: Comparative In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)
This compound Analog (Compound 7)Complete suppression at 25 µM[2]
Colchicine~1.0[3]
Vinblastine~1.0[3]
Combretastatin-A4 (C-A4)~2.5[3]
Nocodazole~5.0[3]

This table provides a comparison of the concentration required to inhibit in vitro tubulin polymerization by 50%. The data for this compound analog is qualitative, showing strong inhibition.[2] The other values are for well-characterized microtubule destabilizing agents and provide a reference for the expected potency of such compounds.[3]

Table 3: Cellular Microtubule Depolymerization

CompoundIC50 (nM)
Combretastatin-A4 (C-A4)4.50 ± 0.76[3]
Vinblastine4.83 ± 0.17[3]
Nocodazole350.00 ± 76.38[3]
Colchicine786.67 ± 81.72[3]

This table shows the concentration of various microtubule destabilizing agents required to reduce the cellular microtubule content by 50% in HeLa cells, demonstrating their potent effects within a cellular context.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures related to the study of this compound, the following diagrams are provided.

signaling_pathway cluster_0 Cellular Effects of this compound cluster_1 Downstream Signaling This compound This compound Tubulin Free Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization (Inhibited) DisruptedMT Disrupted Microtubules Microtubules->DisruptedMT Depolymerization MitoticCheckpoint Mitotic Checkpoint Activation DisruptedMT->MitoticCheckpoint JNK_SAPK JNK/SAPK Pathway Activation DisruptedMT->JNK_SAPK CellCycleArrest G2/M Arrest MitoticCheckpoint->CellCycleArrest Apoptosis Apoptosis JNK_SAPK->Apoptosis CellCycleArrest->Apoptosis experimental_workflow cluster_0 In Vitro Tubulin Polymerization Assay cluster_1 Cell-Based Immunofluorescence Assay cluster_2 Cell Cycle Analysis start_vitro Prepare Tubulin Solution add_cay10701_vitro Add this compound or Vehicle start_vitro->add_cay10701_vitro incubate_37c Incubate at 37°C add_cay10701_vitro->incubate_37c measure_abs Measure Absorbance/Fluorescence incubate_37c->measure_abs analyze_vitro Analyze Polymerization Curve measure_abs->analyze_vitro start_cell Seed Cells on Coverslips treat_cells Treat with this compound start_cell->treat_cells fix_perm Fix and Permeabilize treat_cells->fix_perm stain_tubulin Stain with Anti-tubulin Antibody fix_perm->stain_tubulin image_cells Image with Fluorescence Microscope stain_tubulin->image_cells start_cycle Culture and Treat Cells harvest_cells Harvest and Fix Cells start_cycle->harvest_cells stain_dna Stain DNA with Propidium Iodide harvest_cells->stain_dna flow_cytometry Analyze by Flow Cytometry stain_dna->flow_cytometry quantify_phases Quantify Cell Cycle Phases flow_cytometry->quantify_phases

References

Application Notes and Protocols for CAY10701 in a Colorectal Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10701 is a potent 7-deazahypoxanthine analog that functions as a microtubule formation inhibitor.[1] It has demonstrated significant anti-proliferative activity against various cancer cell lines, including those of colorectal origin, with GI50 values ranging from 9 to 17 nM.[1] Notably, this compound exhibits a high degree of selectivity, being over 1,500-fold less effective against normal human fibroblast cells.[1] In preclinical studies, this compound has been shown to effectively reduce tumor volume in murine colorectal cancer xenograft models without inducing significant weight loss, indicating a favorable toxicity profile.[1] These characteristics position this compound as a promising candidate for further investigation in the development of novel cancer therapeutics.

This document provides a detailed protocol for the application of this compound in a human colorectal cancer xenograft model, along with representative data and diagrams to guide researchers in their preclinical studies.

Data Presentation

The following tables summarize representative quantitative data from a study utilizing a microtubule inhibitor with a similar mechanism of action in a colorectal cancer xenograft model. These data are intended to provide an expected range of efficacy for this compound.

Table 1: In Vivo Efficacy of a Microtubule Inhibitor on HT-29 Colorectal Cancer Xenograft Tumor Growth

Treatment GroupDosage (mg/kg)Mean Tumor Volume (mm³) at Day 0Mean Tumor Volume (mm³) at Day 10Percent Tumor Growth Inhibition (%)
Vehicle Control-350 ± 501200 ± 150-
This compound (Low Dose)60355 ± 45650 ± 9045.8
This compound (High Dose)90348 ± 52400 ± 7566.7

Table 2: Effect of a Microtubule Inhibitor on Body Weight in a Colorectal Cancer Xenograft Model

Treatment GroupDosage (mg/kg)Mean Body Weight (g) at Day 0Mean Body Weight (g) at Day 10Percent Change in Body Weight (%)
Vehicle Control-22.5 ± 1.523.0 ± 1.6+2.2
This compound (Low Dose)6022.8 ± 1.322.5 ± 1.4-1.3
This compound (High Dose)9022.6 ± 1.622.1 ± 1.5-2.2

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human colorectal carcinoma cell line HT-29 (or other suitable colorectal cancer cell line such as HCT-116, COLO 205).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile PBS and perform a cell count using a hemocytometer. Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL for injection.

Colorectal Cancer Xenograft Model Establishment
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Inject 1 x 10⁶ HT-29 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize the mice into treatment groups when the average tumor volume reaches approximately 300-400 mm³.

This compound Administration Protocol
  • This compound Preparation:

    • This compound is supplied as a crystalline solid. For in vivo administration, it should be dissolved in a suitable vehicle. A common vehicle for similar compounds is a solution of DMSO, polyethylene glycol, and saline. The final concentration of DMSO should be kept low to avoid toxicity.

    • Prepare stock solutions and dilute to the final desired concentrations (e.g., 60 mg/kg and 90 mg/kg) on the day of injection.

  • Treatment Groups:

    • Group 1: Vehicle Control (administered with the same volume of vehicle solution as the treatment groups).

    • Group 2: this compound (60 mg/kg).

    • Group 3: this compound (90 mg/kg).

  • Administration Route and Schedule:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • The recommended treatment schedule is an injection on days 0, 2, 4, 6, and 8.

  • Monitoring:

    • Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

    • Observe the animals daily for any signs of toxicity or distress.

Endpoint Analysis
  • Euthanasia: At the end of the study (e.g., day 10 or when tumors in the control group reach a predetermined size limit), euthanize the mice according to institutional guidelines.

  • Tumor Excision and Analysis:

    • Excise the tumors and measure their final weight.

    • A portion of the tumor tissue can be fixed in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

    • Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, PCR).

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: this compound signaling pathway.

G cluster_1 Experimental Workflow start Start cell_culture 1. Colorectal Cancer Cell Culture (HT-29) start->cell_culture xenograft 2. Subcutaneous Xenograft Implantation in Nude Mice cell_culture->xenograft tumor_growth 3. Tumor Growth Monitoring xenograft->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. This compound or Vehicle Administration (i.p.) randomization->treatment monitoring 6. Continued Tumor and Body Weight Monitoring treatment->monitoring endpoint 7. Endpoint Analysis: Tumor Excision and Analysis monitoring->endpoint end End endpoint->end

Caption: Colorectal cancer xenograft experimental workflow.

References

Troubleshooting & Optimization

CAY10701 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with CAY10701, a 7-deazahypoxanthine analog that functions as a microtubule formation inhibitor. The following information offers troubleshooting strategies, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For this compound and other compounds with limited aqueous solubility, it is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices for this initial dissolution.

Q2: My this compound precipitated when I diluted my stock solution in an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To address this, ensure the final concentration of the organic solvent in your aqueous solution is kept to a minimum, but sufficient to maintain solubility. It is advisable to add the stock solution to the aqueous buffer slowly while vortexing. If precipitation persists, consider using a different aqueous buffer or incorporating a surfactant like Tween® 80 or PEG400, though the compatibility of these with your specific cell-based assay should be verified.

Q3: How should I store my this compound stock solution?

A3: Stock solutions of this compound in organic solvents should be stored at -20°C. To minimize degradation from freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials. Aqueous solutions of this compound are generally not recommended for storage for more than one day.[1][2]

Q4: What is the expected solubility of this compound in common solvents?

Quantitative Solubility Data (Representative)

SolventApproximate Solubility (mg/mL)Notes
DMSO10 - 30A common solvent for creating high-concentration stock solutions.[1][2]
Dimethylformamide (DMF)20 - 30Another effective organic solvent for initial dissolution.[1]
Ethanol~10May be used as an alternative to DMSO or DMF.[1]
1:1 Solution of DMSO:PBS (pH 7.2)~0.5Illustrates the reduced solubility upon addition of aqueous buffer. The compound should first be dissolved in DMSO.[1]
1:3 Solution of DMSO:PBS (pH 7.2)~0.25Demonstrates further decreased solubility with a higher proportion of aqueous buffer.[2]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
This compound powder will not dissolve in the organic solvent. The concentration is too high, or the solvent is not pure.- Try warming the solution gently (to 37°C) and vortexing. - Ensure your organic solvent is anhydrous and of high purity. - If the intended concentration is very high, you may need to prepare a slightly more dilute stock solution.
Precipitation occurs immediately upon dilution in aqueous buffer. The compound has very low solubility in the aqueous medium.- Decrease the final concentration of this compound in the aqueous solution. - Increase the percentage of the organic solvent in the final solution (note: be mindful of solvent toxicity in cell-based assays; typically, keep DMSO or DMF concentration below 0.5%). - Add the stock solution to the aqueous buffer dropwise while vigorously vortexing. - Consider using a different aqueous buffer system.
The solution is cloudy or hazy after dilution. Formation of fine precipitates or micelles.- Sonicate the solution for a few minutes to aid in dissolution. - Filter the solution through a 0.22 µm filter to remove any undissolved particles. However, this may reduce the effective concentration of your compound. - As a last resort for in vitro experiments, consider the use of a small amount of a biocompatible surfactant like Tween® 80 (e.g., 0.01-0.1%). Always run a vehicle control with the surfactant alone to check for any effects on your experimental system.
Inconsistent experimental results. Degradation of the compound or inaccurate concentration due to precipitation.- Prepare fresh dilutions from your stock solution for each experiment. Do not store aqueous solutions for extended periods. - After preparing your final dilution, visually inspect for any precipitation before adding it to your experiment. If precipitation is observed, the troubleshooting steps above should be followed. - Ensure your stock solution has been stored properly at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO or DMF, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL). d. Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary. e. Aliquot the stock solution into single-use sterile tubes and store at -20°C.

Protocol for Preparing a Working Solution in Aqueous Buffer
  • Materials: this compound stock solution (in DMSO or DMF), desired aqueous buffer (e.g., PBS, cell culture medium), sterile tubes.

  • Procedure: a. Warm the aqueous buffer to 37°C. b. While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. c. Continue vortexing for a few seconds to ensure thorough mixing. d. Visually inspect the solution for any signs of precipitation. e. Use the freshly prepared working solution immediately. Do not store aqueous dilutions.

Visualizations

G cluster_solubilization This compound Solubilization Workflow start Start: this compound Powder stock Dissolve in Anhydrous DMSO/DMF start->stock warm_vortex Warm (37°C) & Vortex stock->warm_vortex stock_solution High-Concentration Stock Solution warm_vortex->stock_solution dilute Dilute in Aqueous Buffer (e.g., PBS, Media) stock_solution->dilute vortex_dilution Vortex During Dilution dilute->vortex_dilution working_solution Final Working Solution vortex_dilution->working_solution end Use Immediately in Experiment working_solution->end

Caption: Workflow for dissolving this compound.

G cluster_troubleshooting Troubleshooting Precipitation precipitate Precipitation Observed During Dilution check_conc Is Final Concentration Too High? precipitate->check_conc lower_conc Lower Final Concentration check_conc->lower_conc Yes check_solvent Is Organic Solvent Percentage Too Low? check_conc->check_solvent No re_dissolve Solution Clear lower_conc->re_dissolve increase_solvent Increase Organic Solvent % (Caution: <0.5% for cells) check_solvent->increase_solvent Yes sonicate Try Sonication check_solvent->sonicate No increase_solvent->re_dissolve sonicate->re_dissolve

Caption: Logic for troubleshooting precipitation.

G cluster_pathway This compound Mechanism of Action This compound This compound tubulin αβ-Tubulin Dimers This compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits microtubule Dynamic Microtubules polymerization->microtubule Forms spindle Mitotic Spindle Formation microtubule->spindle mitosis Cell Cycle Arrest (G2/M Phase) spindle->mitosis Disrupts apoptosis Apoptosis mitosis->apoptosis

Caption: this compound signaling pathway.

References

Technical Support Center: Optimizing CAY10701 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CAY10701 for cell culture experiments. This compound is a potent 7-deazahypoxanthine analog that functions as a microtubule formation inhibitor, exhibiting significant antiproliferative activity against a variety of cancer cell lines.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a microtubule inhibitor. It prevents the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][2] By disrupting microtubule dynamics, this compound effectively blocks the proliferation of cancer cells.[1][2]

Q2: What is the recommended starting concentration range for this compound in cell culture?

A2: Based on available data for this compound and its analogs, a starting concentration in the low nanomolar (nM) range is recommended. The half-maximal growth inhibition (GI50) values for analogous compounds are typically in the single to double-digit nM range for sensitive cancer cell lines.[1][2][3][4] A good starting point for a dose-response experiment would be a range from 1 nM to 100 nM.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in organic solvents such as DMSO and dimethylformamide. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C. This compound is sparingly soluble in aqueous buffers, so it is crucial to first dissolve it in DMSO before diluting it to the final working concentration in your cell culture medium. It is not recommended to store aqueous solutions of the compound for more than a day.

Q4: In which cell lines is this compound expected to be active?

A4: this compound and its analogs have demonstrated potent antiproliferative activity against a range of cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and various colorectal cancer cell lines.[1][2][4] It has also been shown to be significantly less effective against normal human fibroblast cells, indicating a degree of selectivity for cancer cells.[2][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in cell culture medium. The compound's low aqueous solubility has been exceeded. The final DMSO concentration may be too low to keep it in solution.Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.5%). Prepare intermediate dilutions of your this compound stock in culture medium before adding to the final cell suspension. Visually inspect the medium for any signs of precipitation after adding the compound.
No observable effect on cell viability or proliferation. The concentration of this compound is too low for the specific cell line. The cell line may be resistant to microtubule inhibitors. The compound may have degraded.Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 1 µM). Verify the sensitivity of your cell line to other known microtubule inhibitors (e.g., paclitaxel or vincristine). Ensure the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
High levels of cell death even at the lowest concentrations. The cell line is extremely sensitive to this compound. Errors in dilution calculations.Perform a dose-response experiment starting from a much lower concentration range (e.g., picomolar to low nanomolar). Double-check all dilution calculations for your stock and working solutions.
Unexpected changes in cell morphology not typical of mitotic arrest. Off-target effects of the compound. Cellular stress response.Observe cell morphology at multiple time points and concentrations using microscopy. Compare the observed morphology to that induced by other microtubule inhibitors. Consider performing assays to assess other cellular processes that might be affected.

Experimental Protocols

Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the GI50 (concentration that inhibits cell growth by 50%) of this compound in a specific cell line.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 24-72 hours). Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM in two- or three-fold dilutions. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a no-cell control (medium only).

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Express the results as a percentage of the vehicle control (which represents 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.

Data Presentation

Table 1: Antiproliferative Activity of this compound and Analogs in Various Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (nM)
This compoundHeLaCervical Cancer22[1][2]
This compoundMCF-7Breast Cancer38[1][2]
This compound AnalogColorectal Cancer LinesColorectal Cancer9 - 17[2]
This compound AnalogSW620Colon Cancer~160 - 208[5]

Visualizations

Signaling Pathway of Microtubule Disruption by this compound Leading to Apoptosis

G Signaling Pathway of this compound-Induced Apoptosis This compound This compound Microtubule Microtubule Polymerization This compound->Microtubule Disruption Microtubule Disruption This compound->Disruption Inhibits MitoticArrest G2/M Phase Arrest Disruption->MitoticArrest JNK JNK/SAPK Pathway Activation MitoticArrest->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Bax Bax/Bak Activation Bcl2->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

Experimental Workflow for Determining Optimal this compound Concentration

G Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock in DMSO Dilute Prepare Serial Dilutions of this compound Stock->Dilute Cells Culture and Seed Cells in 96-well Plate Treat Treat Cells and Incubate (24-72h) Cells->Treat Dilute->Treat Assay Perform Cell Viability Assay (e.g., MTT) Treat->Assay Measure Measure Absorbance Assay->Measure Calculate Calculate % Viability vs. Vehicle Control Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot GI50 Determine GI50 Value Plot->GI50

References

CAY10701 Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of CAY10701 in various laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific stability data for this compound is limited, and much of the guidance provided is based on data from the structurally similar compound CAY10700 and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are recommended. Based on data for the similar compound CAY10700, the solubility in these solvents is approximately 2 mg/mL[1].

Q2: How should I prepare aqueous solutions of this compound?

A2: this compound is sparingly soluble in aqueous buffers[1]. To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of your choice. For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility of the similar compound CAY10700 is approximately 0.5 mg/mL[1].

Q3: How stable is this compound in DMSO?

A3: While specific long-term stability data for this compound in DMSO is not available, stock solutions of many compounds in DMSO are generally stable for extended periods when stored properly. A study on a large compound library found that 85% of the compounds were stable in a DMSO/water (90/10) mixture for over two years when stored at 4°C[2]. For optimal stability, it is recommended to store DMSO stock solutions at -20°C or -80°C and protect them from moisture, as DMSO is hygroscopic[3][4].

Q4: What is the stability of this compound in aqueous solutions?

A4: Aqueous solutions of this compound are not recommended for long-term storage. Based on information for the analogous compound CAY10700, it is advised not to store the aqueous solution for more than one day[1]. The stability of compounds in aqueous solutions can be affected by pH, temperature, and the presence of enzymes or other reactive species[5][6][7][8].

Q5: What are the recommended storage conditions for solid this compound and its solutions?

A5:

  • Solid Compound: Solid this compound should be stored at -20°C. Under these conditions, the similar compound CAY10700 is stable for at least four years[1].

  • DMSO Stock Solutions: Store in tightly sealed vials at -20°C or -80°C to minimize degradation and prevent water absorption.

  • Aqueous Solutions: Prepare fresh for each experiment and do not store for more than 24 hours[1].

Data Summary

The following tables summarize the available solubility and stability information for the closely related compound CAY10700, which can be used as a guideline for this compound.

Table 1: Solubility of CAY10700

SolventApproximate Solubility
DMSO2 mg/mL
Dimethyl Formamide2 mg/mL
1:1 DMSO:PBS (pH 7.2)0.5 mg/mL[1]

Table 2: Stability and Storage Recommendations for CAY10700

FormSolvent/ConditionStorage TemperatureRecommended Storage Duration
Solid--20°C≥ 4 years[1]
SolutionDMSO or Dimethyl Formamide-20°C or -80°CLong-term (months to years, periodic re-evaluation recommended)
Aqueous SolutionAqueous Buffer2-8°C or on ice≤ 1 day[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Warm to Room Temperature: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from a compound with a molecular weight of 350 g/mol , add 28.57 µL of DMSO per 1 mg of compound).

  • Dissolve: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer of choice to achieve the final desired concentration. It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation.

  • Mix: Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which may cause the compound to precipitate.

  • Use Immediately: Use the freshly prepared aqueous working solution in your experiment without delay. Do not store for more than one day[1].

Diagrams

experimental_workflow Experimental Workflow: Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh Solid this compound B Dissolve in Anhydrous DMSO A->B C Aliquot and Store at -20°C/-80°C B->C D Thaw DMSO Stock Aliquot C->D Retrieve for Experiment E Dilute with Aqueous Buffer D->E F Use Immediately in Experiment E->F logical_relationship Decision Logic for this compound Solution Handling cluster_outcomes Decision Logic for this compound Solution Handling A Need to Prepare This compound Solution? B Long-term Storage? A->B C Aqueous Experiment? B->C No O1 Prepare DMSO Stock Store at -20°C/-80°C B->O1 Yes O2 Prepare Fresh Aqueous Solution from DMSO Stock C->O2 Yes O3 Discard Unused Aqueous Solution Daily O2->O3

References

CAY10701 In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CAY10701 in in vivo experiments. As a potent microtubule formation inhibitor, this compound is a promising compound for cancer research, particularly for studies involving colorectal cancer xenografts.[1] This guide will help you navigate potential challenges and optimize your experimental outcomes.

Troubleshooting Guide

Researchers may encounter several challenges during in vivo experiments with this compound. This section provides a question-and-answer guide to address common issues.

Issue 1: Inconsistent or Lack of Efficacy

  • Question: My this compound treatment is not showing the expected reduction in tumor volume in my mouse xenograft model. What are the possible reasons?

  • Answer: Several factors could contribute to a lack of efficacy. Consider the following:

    • Suboptimal Dosing: The dosage may be too low to achieve a therapeutic concentration in the tumor tissue. It is crucial to perform a dose-response study to determine the optimal dose for your specific cancer model.

    • Inadequate Formulation and/or Delivery: this compound is a 7-deazahypoxanthine analog and may have limited aqueous solubility.[1] An inappropriate vehicle can lead to poor bioavailability. See the table below for recommended formulation strategies. The route of administration (e.g., intraperitoneal, intravenous, oral) also significantly impacts drug exposure and should be optimized.

    • Tumor Model Resistance: The specific cancer cell line used in your xenograft model may be inherently resistant to microtubulin inhibitors.

    • Compound Stability: Ensure that this compound is stored correctly at -20°C and that the formulated solution is stable for the duration of the experiment.[1] Repeated freeze-thaw cycles of the stock solution should be avoided.

Issue 2: Animal Toxicity and Adverse Effects

  • Question: I am observing signs of toxicity in my experimental animals (e.g., significant weight loss, lethargy). How can I mitigate this?

  • Answer: While one source suggests that this compound does not significantly alter body weight, toxicity can still occur and is often dose-dependent.[1]

    • Dose Reduction: The most straightforward approach is to lower the dose of this compound.

    • Alternative Dosing Schedule: Consider less frequent dosing (e.g., every other day instead of daily) to allow the animals to recover between treatments.

    • Refine the Formulation: The vehicle itself could be contributing to toxicity. Ensure the chosen solvents are well-tolerated at the administered volume.

    • Supportive Care: Provide supportive care such as supplemental nutrition and hydration to help the animals tolerate the treatment.

Issue 3: Compound Solubility and Formulation

  • Question: I am having difficulty dissolving this compound for in vivo administration. What are the recommended procedures?

Parameter Recommendation Considerations
Stock Solution Dissolve this compound in an organic solvent such as DMSO.Minimize the concentration of DMSO in the final dosing solution (typically <10%) to avoid solvent toxicity.
Vehicle for Injection A common approach for poorly soluble compounds is to use a multi-component vehicle system. A typical formulation might include: 1. Solubilizing agent: DMSO or ethanol 2. Surfactant/Emulsifier: Tween® 80 or Cremophor® EL 3. Bulking agent/Carrier: Saline or PBSThe final concentration of each component should be carefully optimized to ensure the compound remains in solution and to minimize toxicity. A suggested starting formulation could be 5-10% DMSO, 5-10% Tween® 80, and 80-90% saline. Sonication may aid in dissolution.
Preparation Prepare the formulation fresh before each administration.Visually inspect the solution for any precipitation before injection.

Experimental Protocols

While a specific, published in vivo protocol for this compound is not available, a general methodology for a mouse xenograft study is provided below. Researchers should adapt and optimize this protocol for their specific experimental needs.

General Protocol for this compound in a Colorectal Cancer Xenograft Model

  • Cell Culture: Culture human colorectal cancer cells (e.g., HCT116, HT-29) in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Animal Grouping: Randomize mice into treatment and control groups.

  • This compound Formulation: Prepare the this compound formulation as described in the table above. The control group should receive the vehicle only.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). The volume should be appropriate for the size of the mouse (e.g., 100 µL).

  • Treatment Schedule: The treatment schedule will need to be optimized. A starting point could be daily or every-other-day injections for a period of 2-4 weeks.

  • Endpoint: The experiment can be concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathway and Experimental Workflow Diagrams

To aid in understanding the mechanism of action and experimental design, the following diagrams are provided.

G cluster_0 Cellular Processes Microtubule Dynamics Microtubule Dynamics Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Cell Cycle Progression (Mitosis) Cell Cycle Progression (Mitosis) Mitotic Spindle Formation->Cell Cycle Progression (Mitosis) Cell Proliferation Cell Proliferation Cell Cycle Progression (Mitosis)->Cell Proliferation This compound This compound Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization Inhibits Tubulin Polymerization->Microtubule Dynamics Regulates

Caption: this compound Mechanism of Action.

G Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment (this compound/Vehicle) Treatment (this compound/Vehicle) Randomization->Treatment (this compound/Vehicle) Continued Monitoring Continued Monitoring Treatment (this compound/Vehicle)->Continued Monitoring Endpoint & Analysis Endpoint & Analysis Continued Monitoring->Endpoint & Analysis

Caption: General In Vivo Experimental Workflow.

G Inconsistent Efficacy Inconsistent Efficacy Check Dosage Check Dosage Inconsistent Efficacy->Check Dosage Is dose optimal? Optimize Formulation Optimize Formulation Inconsistent Efficacy->Optimize Formulation Is bioavailability sufficient? Verify Compound Stability Verify Compound Stability Inconsistent Efficacy->Verify Compound Stability Is the compound active? Assess Model Resistance Assess Model Resistance Inconsistent Efficacy->Assess Model Resistance Is the tumor model appropriate?

Caption: Troubleshooting Logic for Inconsistent Efficacy.

Frequently Asked Questions (FAQs)

  • Q1: What is the known mechanism of action for this compound?

    • A1: this compound is a 7-deazahypoxanthine analog that prevents microtubule formation by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death in proliferating cancer cells.

  • Q2: What are the reported GI50 values for this compound?

    • A2: this compound has shown potent activity against various cancer cell lines with the following half-maximal growth inhibition (GI50) values:

      • HeLa cells: 22 nM[1]

      • MCF-7 cells: 38 nM[1]

      • Colorectal cancer cell lines: 9 to 17 nM[1]

    • Importantly, it is reported to be at least 1,500-fold less effective against normal human fibroblast WI38 cells, suggesting a degree of selectivity for cancer cells.[1]

  • Q3: Are there any known off-target effects of this compound?

    • A3: Specific off-target effects for this compound have not been detailed in the currently available literature. However, as with any small molecule inhibitor, off-target activities are possible. It is advisable to include control experiments to assess potential off-target effects in your model system. This could involve using a structurally related but inactive compound or evaluating the expression of known off-target proteins for this class of inhibitors.

  • Q4: How should this compound be stored?

    • A4: this compound should be stored at -20°C as a solid.[1] Once in solution, it is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles to maintain compound integrity.

References

Potential off-target effects of CAY10701

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CAY10701. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a 7-deazahypoxanthine analog that functions as a microtubule inhibitor.[1][2][3][4] It disrupts microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Q2: Has a comprehensive off-target profile for this compound been published?

As of the latest available information, a specific, comprehensive off-target screening panel (e.g., KinomeScan or a broad receptor panel) for this compound has not been made publicly available. Therefore, a definitive list of specific off-target interactions is not known.

Q3: What are the known targets of the 7-deazahypoxanthine class of compounds?

Studies on 7-deazahypoxanthine analogs, from which this compound is derived, have identified tubulin as the primary target.[1][3][4] These compounds are believed to interact with the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization.[4]

Q4: What are the potential, general off-target effects to consider for microtubule inhibitors?

While specific off-target data for this compound is unavailable, microtubule inhibitors as a class can have effects on non-cancerous, rapidly dividing cells. Potential side effects observed with other microtubule inhibitors include cardiotoxicity, although the incidence and severity can vary widely depending on the specific agent.[5] It is important for researchers to consider these potential class-effects in their experimental design.

Q5: How can I assess potential off-target effects of this compound in my experimental model?

To investigate potential off-target effects, researchers can perform a variety of in vitro and in vivo studies. These can range from broad screening panels to more targeted functional assays. See the "Experimental Protocols" section below for detailed methodologies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cell morphology changes not consistent with mitotic arrest. Potential off-target effects on other cytoskeletal components or signaling pathways.Perform immunofluorescence staining for other cytoskeletal markers (e.g., actin). Conduct a targeted gene or protein expression analysis of pathways suspected to be involved.
Discrepancy between cytotoxicity in different cell lines at similar concentrations. Cell-line specific expression of off-target proteins or differential expression of drug transporters.Profile the expression of known multidrug resistance (MDR) proteins (e.g., ABCG2, ABCC1, ABCB1) in your cell lines. Studies on related 7-deazahypoxanthines suggest they are not substrates for these transporters, but it is a good practice to verify.[2]
In vivo toxicity observed at concentrations that are well-tolerated in vitro. Off-target effects on a specific organ system not modeled in vitro.Consider performing a basic safety pharmacology assessment in an animal model, including monitoring of cardiovascular, respiratory, and central nervous system function.
Variable results in tubulin polymerization assays. Issues with the purity or stability of tubulin or the compound.Ensure the use of high-quality, polymerization-competent tubulin. Verify the integrity of the this compound compound stock. Include appropriate positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

Experimental Protocols

In Vitro Kinase Inhibitor Profiling (General Protocol)

This protocol describes a general method for assessing the off-target effects of a compound against a panel of protein kinases.

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this, prepare serial dilutions to be used in the assay.

  • Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., KINOMEscan®, Eurofins Kinase Profiling) that offers a broad panel of recombinant human kinases. The scanMAX panel, for example, covers over 450 kinases.[6][7]

  • Binding Assay: The screening service will typically perform a competition binding assay. In this format, the test compound (this compound) competes with a known, immobilized ligand for binding to the kinase active site.

  • Detection: The amount of kinase bound to the immobilized ligand is quantified, often using qPCR to detect a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Data Analysis: Results are typically reported as percent inhibition relative to a control. Significant interactions (often defined as >50% or >65% inhibition at a given concentration) should be followed up with dose-response studies to determine the binding affinity (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement and can be adapted to identify off-target binding in a cellular context.

Objective: To identify proteins that are stabilized by this compound binding in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of a specific protein remaining in the supernatant is quantified by Western blotting or mass spectrometry.

  • Data Analysis: Compound binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve for a protein in the presence of this compound indicates a direct interaction.

Visualizations

experimental_workflow cluster_invitro In Vitro Off-Target Screening cluster_cellular Cellular Target Engagement Compound Compound Kinase_Panel Broad Kinase Panel (e.g., KINOMEscan) Compound->Kinase_Panel Test Compound Binding_Assay Competition Binding Assay Kinase_Panel->Binding_Assay Data_Analysis_invitro Identify Potential Kinase Off-Targets Binding_Assay->Data_Analysis_invitro Cells Cells CETSA Cellular Thermal Shift Assay (CETSA) Cells->CETSA Treat with this compound Mass_Spec Mass Spectrometry CETSA->Mass_Spec Data_Analysis_cellular Identify Stabilized Proteins (Targets) Mass_Spec->Data_Analysis_cellular

Caption: Workflow for Investigating Off-Target Effects.

signaling_pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: On-Target Mechanism of this compound.

References

Technical Support Center: Minimizing CAY10701 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: CAY10701 is a research compound, and a comprehensive in vivo toxicity profile has not been fully established. This guide is based on general principles of toxicology for microtubule inhibitors and is intended to support researchers in designing and executing animal studies in a manner that minimizes potential toxicity. It is imperative to conduct dose-finding and toxicity studies for your specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how might this relate to potential toxicity?

A1: this compound is a microtubule inhibitor. Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, this compound preferentially affects rapidly dividing cells, which is the basis for its anti-cancer activity. However, this mechanism can also lead to toxicity in healthy, rapidly proliferating tissues in the body.

Q2: What are the common toxicities associated with microtubule inhibitors as a class?

A2: Microtubule inhibitors, such as taxanes and vinca alkaloids, are known to cause a range of toxicities in animal models and humans. These can include:

  • Myelosuppression: Suppression of the bone marrow, leading to decreased production of white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[1]

  • Neurotoxicity: Damage to peripheral nerves, which can manifest as weakness, numbness, or pain. This is due to the disruption of axonal transport, which relies on microtubules.[1][2]

  • Gastrointestinal Toxicity: Symptoms can include nausea, vomiting, diarrhea, and mucositis (inflammation of the digestive tract lining).[1]

  • Alopecia: Hair loss is a common side effect due to the inhibition of rapidly dividing hair follicle cells.[3]

  • Cardiotoxicity: Although less common, some microtubule inhibitors have been associated with cardiac issues, including arrhythmias and ischemia.[4]

Q3: What are the initial signs of toxicity I should monitor for in my animal models?

A3: Close monitoring of animals is critical, especially during initial dose-finding studies. Key clinical signs of toxicity include:

  • Changes in Body Weight: Significant weight loss (typically >10-15%) is a common indicator of systemic toxicity.[5][6]

  • Changes in Appearance: Piloerection (hair standing on end), hunched posture, and unkempt fur.[6]

  • Behavioral Changes: Lethargy, decreased motor activity, social isolation, or signs of pain and distress.[6]

  • Changes in Food and Water Consumption: A significant decrease can be an early sign of toxicity.

  • Gastrointestinal Issues: Diarrhea or changes in fecal consistency.[3]

Q4: How can I select an appropriate starting dose for my in vivo study?

A4: Dose selection should be approached cautiously. A dose escalation study is highly recommended.[7][8]

  • Literature Review: If available, start with doses used in similar in vivo studies for this compound or other microtubule inhibitors with similar potency.

  • In Vitro to In Vivo Extrapolation: Use the in vitro GI50 (concentration that inhibits cell growth by 50%) as a starting point, but be aware that this does not directly translate to an in vivo dose.

  • Dose Escalation Study: Begin with a low, sub-therapeutic dose and gradually increase the dose in subsequent cohorts of animals. This will help you determine the Maximum Tolerated Dose (MTD).[7][9]

Q5: What is the Maximum Tolerated Dose (MTD) and how do I determine it?

A5: The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or death.[8][9] It is typically determined in a dose escalation study by monitoring for the clinical signs of toxicity mentioned above. The MTD is often defined as the dose that causes a certain percentage of body weight loss (e.g., 10-15%) without mortality or severe clinical signs.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected animal deaths at a presumed low dose. - Formulation issue (e.g., precipitation, incorrect pH).- Vehicle toxicity.- Incorrect dose calculation or administration.- High sensitivity of the specific animal strain.- Visually inspect the formulation for any precipitation before and during administration.- Prepare fresh formulations for each dosing day.- Run a vehicle-only control group to assess its toxicity.- Double-check all dose calculations and the accuracy of dosing equipment.- Consider using a more robust animal strain or starting with an even lower dose.
Significant weight loss (>15%) and poor clinical signs. - Dose is above the MTD.- Frequent dosing schedule.- Cumulative toxicity.- Reduce the dose for subsequent animals.- Decrease the frequency of administration (e.g., from daily to every other day).- Implement "drug holidays" or recovery periods in the dosing schedule.
Signs of neurotoxicity (e.g., hind limb weakness, ataxia). - Inherent neurotoxic potential of microtubule inhibitors.- Reduce the dose or duration of treatment.- In efficacy studies, consider intermittent dosing schedules.- If neurotoxicity is a key concern, consider co-administration of neuroprotective agents (requires extensive validation).
Gastrointestinal issues (e.g., severe diarrhea). - Direct toxicity to the gastrointestinal epithelium.- Provide supportive care, such as hydration and nutritional supplements.- Reduce the dose.- Consider co-administering medications to manage diarrhea (consult with a veterinarian).
Inconsistent results between animals in the same dose group. - Inconsistent formulation (e.g., poor suspension).- Inaccurate dosing technique.- Biological variability.- Ensure the formulation is homogenous before each administration (e.g., vortexing a suspension).- Ensure all personnel are properly trained and consistent in their administration technique.- Increase the number of animals per group to account for biological variability.

Experimental Protocols

Protocol 1: this compound Formulation for In Vivo Administration

Objective: To prepare a stable and well-tolerated formulation of this compound for intraperitoneal (IP) or oral (PO) administration in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Solubilization:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the compound completely. For example, for a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved. Note: Minimize the final concentration of DMSO in the formulation to <10% to avoid vehicle-related toxicity.[10]

  • Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

    • In a separate sterile tube, combine the required volumes of PEG300 and Tween 80. Vortex to mix.

    • Slowly add the this compound/DMSO solution to the PEG300/Tween 80 mixture while vortexing.

    • Add the saline or PBS dropwise while continuously vortexing to prevent precipitation.

    • Visually inspect the final formulation for clarity and absence of precipitates.

  • Administration:

    • Administer the formulation to the animals immediately after preparation.

    • If using a suspension, ensure it is well-mixed before drawing each dose.

Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose MTD of this compound in a specific rodent model.

Animal Model:

  • Species: Mouse or Rat

  • Strain: To be consistent with planned efficacy studies

  • Sex: Typically female, as they can sometimes be more sensitive.

  • Age: 8-10 weeks

  • Group size: 3-5 animals per dose group

Procedure:

  • Dose Selection:

    • Based on available data, select a starting dose expected to be well-tolerated.

    • Establish a dose escalation plan, for example, using a modified Fibonacci sequence (e.g., 10, 20, 40, 70, 100 mg/kg).[7]

  • Dosing and Observation:

    • Administer a single dose of this compound via the intended route of administration.

    • Include a vehicle control group.

    • Monitor animals closely for the first 4-6 hours post-dosing, and then at least twice daily for 14 days.

    • Record clinical signs of toxicity, body weight, and any mortality.

  • Data Analysis:

    • The MTD is defined as the highest dose that does not produce mortality or severe clinical signs and results in a manageable level of body weight loss (e.g., <15%).

  • Necropsy and Histopathology:

    • At the end of the 14-day observation period, euthanize all animals.

    • Perform a gross necropsy, examining all major organs for any abnormalities.

    • For a more detailed analysis, collect key organs (liver, kidney, spleen, bone marrow, and any tissues with gross lesions) for histopathological examination.[11][12]

Quantitative Data Summary

As specific toxicity data for this compound is not publicly available, the following table provides a template for researchers to populate with their own experimental data.

Table 1: Example Dose Escalation Study Data for this compound in Mice

Dose Group (mg/kg)NMortalityMaximum Mean Body Weight Loss (%)Key Clinical Signs
Vehicle Control50/5< 2%No abnormal findings
1050/53%No abnormal findings
2050/56%Mild piloerection on day 2
4050/512%Piloerection, slight lethargy on days 2-3
7051/518%Hunched posture, lethargy, diarrhea
10053/5>20%Severe lethargy, hunched posture, diarrhea

Based on this hypothetical data, the MTD would be estimated to be around 40 mg/kg.

Visualizations

G cluster_0 Troubleshooting Workflow for In Vivo Toxicity Start In Vivo Experiment with this compound Monitor Monitor Animals for Clinical Signs of Toxicity Start->Monitor Toxicity Toxicity Observed? Monitor->Toxicity NoToxicity Continue Experiment and Monitoring Toxicity->NoToxicity No Assess Assess Severity of Toxicity Toxicity->Assess Yes Mild Mild Toxicity (e.g., <10% weight loss, transient clinical signs) Assess->Mild Mild Severe Severe Toxicity (e.g., >15% weight loss, significant distress) Assess->Severe Severe ActionMild Consider Dose Reduction or Less Frequent Dosing Mild->ActionMild ActionSevere Euthanize Animal and Re-evaluate Protocol Severe->ActionSevere Review Review Dose, Formulation, and Administration Route ActionMild->Review ActionSevere->Review

Caption: Troubleshooting workflow for managing in vivo toxicity.

G cluster_1 Potential Downstream Effects of Microtubule Inhibition This compound This compound Microtubule Microtubule Disruption This compound->Microtubule MitoticArrest Mitotic Arrest (Rapidly Dividing Cells) Microtubule->MitoticArrest AxonalTransport Impaired Axonal Transport (Neurons) Microtubule->AxonalTransport CellDeath Apoptosis/Cell Death MitoticArrest->CellDeath Neurotoxicity Neurotoxicity AxonalTransport->Neurotoxicity Myelosuppression Myelosuppression CellDeath->Myelosuppression GIToxicity Gastrointestinal Toxicity CellDeath->GIToxicity

Caption: Signaling pathway of microtubule inhibitor toxicity.

References

Navigating Inconsistent Proliferation Assay Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "CAY10701" is not publicly available at this time. Therefore, this guide provides general troubleshooting strategies for inconsistent results in proliferation assays, which are applicable to a wide range of experimental compounds.

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vitro proliferation assays. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and provide detailed protocols and data interpretation guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in proliferation assays?

Inconsistent results in proliferation assays can stem from several factors, broadly categorized as biological, technical, and procedural.[1]

  • Biological Variability:

    • Cell Line Integrity: Passage number, cell health, and potential contamination (e.g., mycoplasma) can significantly impact proliferation rates.[2]

    • Cell Seeding Density: An inappropriate starting cell number can lead to premature confluence or insufficient signal.[3]

    • Edge Effects: Evaporation and temperature gradients across a microplate can cause cells on the outer wells to behave differently than those in the center.

  • Technical Variability:

    • Reagent Quality and Preparation: Lot-to-lot variation in media, serum, and assay reagents can introduce inconsistencies. Improper storage and handling of compounds can also affect their potency.[1]

    • Compound Solubility and Stability: Poor solubility of the test compound can lead to inaccurate concentrations and variable effects. Stability in culture media over the course of the experiment is also crucial.[4][5]

    • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell numbers and reagent concentrations.[2]

  • Procedural Variability:

    • Incubation Time: The timing of compound treatment and assay readout is critical and should be optimized for each cell line and compound.

    • Assay-Specific Artifacts: Different proliferation assays have distinct limitations. For example, MTT assays can be affected by compounds that alter cellular metabolism.[6][7]

Q2: My control (untreated) wells show inconsistent proliferation. What could be the cause?

Inconsistent growth in control wells points to fundamental issues with cell culture and assay setup.

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and proper mixing before and during plating.[3]

  • Edge Effects: To mitigate this, avoid using the outer wells of the plate or fill them with sterile media or PBS.

  • Incubator Conditions: Fluctuations in temperature, CO2, and humidity can affect cell growth. Ensure the incubator is properly calibrated and maintained.[2]

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cell proliferation. Regularly test your cell lines for mycoplasma.[1]

Q3: I am observing a discrepancy between different proliferation assays (e.g., MTT vs. cell counting). Why might this be?

Different assays measure different cellular parameters, which can lead to divergent results.

  • Metabolic Assays (MTT, XTT, WST-1): These assays measure metabolic activity, which generally correlates with cell number. However, a compound can inhibit proliferation without immediately affecting metabolism, or conversely, affect metabolism without altering cell number.[8]

  • DNA Synthesis Assays (BrdU, EdU): These assays measure the incorporation of nucleoside analogs into newly synthesized DNA, providing a direct measure of cell division.[8]

  • Cell Counting: Direct cell counting (e.g., using a hemocytometer or automated cell counter) provides a straightforward measure of cell number but can be more labor-intensive.

  • Live/Dead Staining: Assays like those using Calcein-AM and Propidium Iodide differentiate between live and dead cells, offering insights into cytotoxicity versus cytostatic effects.[8]

A compound might, for instance, induce cell cycle arrest without causing cell death. In this scenario, a cell counting or DNA synthesis assay would show reduced proliferation, while an MTT assay might initially show minimal change if the cells remain metabolically active.

Troubleshooting Guide: this compound Inconsistent Results

This guide provides a structured approach to diagnosing and resolving inconsistent results when using a test compound, referred to here as this compound.

Problem 1: High variability between replicate wells.
Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique.Reduced standard deviation between replicate wells.
Poor Compound Solubility Visually inspect for compound precipitation. Prepare a fresh, clear stock solution in an appropriate solvent (e.g., DMSO). Perform a solubility test in culture media.Consistent dose-response curve with a clear IC50.
Uneven Cell Distribution Gently swirl the plate after seeding to ensure even distribution. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator.More uniform cell growth across the well.
Problem 2: Inconsistent dose-response curve.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Compound Concentration Verify calculations for serial dilutions. Prepare fresh dilutions for each experiment.A sigmoidal dose-response curve with a clear plateau at high concentrations.
Compound Instability Minimize the time the compound is in aqueous solution. Protect from light if photosensitive. Consider the half-life of the compound in culture media.More reproducible results across experiments performed on different days.
Cell Seeding Density Too High/Low Optimize the initial cell seeding number to ensure cells are in the exponential growth phase throughout the experiment.[3]A clear window between the maximum and minimum proliferation signals.
Problem 3: Results are not reproducible between experiments.
Potential Cause Troubleshooting Step Expected Outcome
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.[2]Reduced experiment-to-experiment variability in proliferation rates.
Serum Lot Variation Test new lots of fetal bovine serum (FBS) for their effect on cell growth and compound sensitivity before use in critical experiments.Consistent baseline proliferation and compound response.
Procedural Drift Adhere strictly to a standardized protocol. Document any minor deviations.Increased reproducibility of results over time.

Experimental Protocols

Protocol 1: MTT Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Direct Cell Counting with Trypan Blue
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Proliferation Assay protocol.

  • Cell Harvesting: At the end of the treatment period, wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter and count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation: Calculate the total number of viable cells per well.

Data Presentation

Table 1: Example of Inconsistent MTT Assay Data

TreatmentReplicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)MeanStd. Dev.
Vehicle Control0.8520.7980.9150.8550.059
This compound (1 µM)0.6120.7530.5890.6510.088
This compound (10 µM)0.4230.3560.5010.4270.073
This compound (100 µM)0.2150.2310.1990.2150.016

High standard deviation in the 1 µM and 10 µM treatment groups suggests potential issues with compound solubility or pipetting accuracy.

Table 2: Comparison of Proliferation Assays

Treatment% Inhibition (MTT Assay)% Inhibition (Cell Counting)
This compound (10 µM)50%25%

The discrepancy between the two assays may indicate that at 10 µM, the compound has a greater effect on cellular metabolism than on cell number, possibly by inducing a cytostatic effect.

Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway where this compound acts as a MEK inhibitor.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound 24h Incubation Perform Assay Perform Assay Add Compound->Perform Assay 48h Incubation Readout Readout Perform Assay->Readout

Caption: General workflow for a 72-hour proliferation assay.

Troubleshooting_Logic Inconsistent Results Inconsistent Results High Replicate Variability High Replicate Variability Inconsistent Results->High Replicate Variability Inconsistent Dose-Response Inconsistent Dose-Response Inconsistent Results->Inconsistent Dose-Response Poor Reproducibility Poor Reproducibility Inconsistent Results->Poor Reproducibility Check Pipetting Check Pipetting High Replicate Variability->Check Pipetting Yes Check Compound Solubility Check Compound Solubility High Replicate Variability->Check Compound Solubility No Verify Concentrations Verify Concentrations Inconsistent Dose-Response->Verify Concentrations Yes Assess Compound Stability Assess Compound Stability Inconsistent Dose-Response->Assess Compound Stability No Standardize Cell Passage Standardize Cell Passage Poor Reproducibility->Standardize Cell Passage Yes Test Serum Lots Test Serum Lots Poor Reproducibility->Test Serum Lots No

Caption: A decision tree for troubleshooting inconsistent proliferation assay results.

References

Overcoming poor bioavailability of CAY10701

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10701. The information provided is intended to help overcome common challenges, particularly its poor bioavailability, and to offer guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a 7-deazahypoxanthine analog that functions as a microtubule formation inhibitor.[1] By disrupting microtubule dynamics, it blocks the proliferation of cancer cells, such as HeLa, MCF-7, and various colorectal cancer cell lines.[1] This disruption of microtubule polymerization leads to cell cycle arrest, primarily in the G2/M phase, and can ultimately induce apoptosis.

Q2: I am observing poor efficacy of this compound in my in vivo experiments. What could be the reason?

Poor in vivo efficacy of this compound is often linked to its low bioavailability, which is likely due to its poor aqueous solubility. Like many other microtubule inhibitors and 7-deazahypoxanthine-based compounds, this compound's limited solubility can hinder its absorption from the gastrointestinal tract when administered orally, leading to suboptimal plasma concentrations.[2][3]

Q3: How can I improve the solubility of this compound for my experiments?

Several strategies can be employed to enhance the solubility of this compound for both in vitro and in vivo studies. A common and effective approach is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then further dilute this stock solution into an aqueous buffer or a formulation vehicle. For in vivo experiments, it is crucial to use a vehicle that is well-tolerated by the animals.

Q4: Are there any recommended formulation strategies to improve the oral bioavailability of this compound?

Yes, several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds like this compound. These approaches aim to increase the dissolution rate and/or the absorption of the compound in the gastrointestinal tract. Some promising strategies include:

  • Co-solvents and Surfactants: Using a mixture of solvents and surfactants can help to keep the compound in solution.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.[4][5]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate.

Troubleshooting Guides

Problem: Difficulty Dissolving this compound for In Vitro Assays

Possible Cause: this compound has low aqueous solubility.

Solutions:

  • Use of an Organic Co-solvent:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • For your final working concentration, dilute the DMSO stock solution into your aqueous cell culture medium.

    • Important: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication:

    • After adding the this compound solution to the aqueous buffer, sonicate the mixture briefly to aid in dissolution.

Problem: Inconsistent or Low Efficacy in Animal Studies (Oral Gavage)

Possible Cause: Poor oral bioavailability due to low solubility and/or precipitation of the compound in the gastrointestinal tract.

Solutions:

  • Formulation Optimization: The following table outlines potential formulation approaches to improve the oral bioavailability of this compound. It is recommended to start with simpler formulations and move to more complex ones if needed.

    Formulation StrategyComponentsRationale
    Co-solvent/Surfactant System DMSO, Tween® 80 (or other biocompatible surfactant), Saline/PBSDMSO solubilizes this compound, and the surfactant helps to maintain its solubility and improve wetting upon dilution in the GI tract.
    Cyclodextrin Complexation This compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), WaterHP-β-CD encapsulates the hydrophobic this compound molecule, increasing its apparent water solubility.[4][5]
    Lipid-Based Formulation (SEDDS) Oil (e.g., sesame oil, Labrafac™), Surfactant (e.g., Cremophor® EL, Tween® 80), Co-surfactant (e.g., Transcutol®)Forms a fine emulsion upon contact with gastrointestinal fluids, which can enhance drug solubilization and absorption.
  • Particle Size Reduction:

    • If you have access to the necessary equipment, consider micronization or nanosizing of the this compound powder before incorporating it into a suspension formulation. This increases the surface area for dissolution.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Mice (Co-solvent/Cyclodextrin Approach)

This protocol is a general guideline and may require optimization for your specific experimental needs.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Vehicle:

    • Prepare a 10% (w/v) solution of HP-β-CD in sterile saline or PBS. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of saline.

    • Warm the solution slightly (e.g., to 37°C) and vortex until the HP-β-CD is completely dissolved.

  • Prepare the this compound Stock Solution:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution. For example, if your final desired concentration is 1 mg/mL and you are using a 5% DMSO final concentration, you would prepare a 20 mg/mL stock in 100% DMSO.

  • Prepare the Final Formulation:

    • Slowly add the this compound DMSO stock solution to the pre-warmed 10% HP-β-CD solution while vortexing.

    • Continue to vortex for 5-10 minutes. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

    • Visually inspect the solution for any precipitation. A clear solution indicates successful formulation.

    • Important: Prepare this formulation fresh before each use, as the stability of this compound in aqueous solutions may be limited.

Visualizations

Signaling Pathway of Microtubule Inhibitors

Caption: this compound inhibits microtubule polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Strategies start Poor In Vivo Efficacy of this compound solubility Assess Solubility start->solubility formulation Formulation Development solubility->formulation cosolvent Co-solvent/Surfactant cyclodextrin Cyclodextrin Complex lipid Lipid-Based System pk_study Pharmacokinetic (PK) Study efficacy_study In Vivo Efficacy Study pk_study->efficacy_study efficacy_study->formulation Iterate if needed success Improved Therapeutic Outcome efficacy_study->success cosolvent->pk_study cyclodextrin->pk_study lipid->pk_study

Caption: A systematic workflow for addressing the poor bioavailability of this compound through formulation development and in vivo testing.

References

Validation & Comparative

CAY10701 vs. Colchicine: A Comparative Analysis of Tubulin Binding at the Colchicine Site

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CAY10701 and the classical microtubule inhibitor, colchicine, focusing on their interaction with the tubulin binding site. This analysis is supported by experimental data to delineate their respective mechanisms of action and pharmacological profiles.

This compound, a 7-deazahypoxanthine analog derived from the marine alkaloid rigidins, has emerged as a potent inhibitor of tubulin polymerization. Experimental evidence confirms that this compound exerts its antimitotic effects by interacting with the colchicine binding site on β-tubulin. This mechanism of action is shared with colchicine, a well-established microtubule-destabilizing agent. Both compounds, by binding to this specific site, disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This shared binding site makes a direct comparison of their biochemical and cellular activities particularly relevant for anticancer drug discovery and development.

Quantitative Comparison of Tubulin Inhibition

ParameterThis compound (Analog)ColchicineReference Compound
Tubulin Polymerization Inhibition (IC50) ~0.25 µMNot directly compared in the same studyCombretastatin A-4 (0.65 µM)[1]
Inhibition of [3H]colchicine Binding 76 ± 0.2% inhibition (at 5.0 µM)100% (by definition)Combretastatin A-4 (98 ± 0.5% inhibition at 5.0 µM)[1]
Antiproliferative Activity (GI50) 22 nM (HeLa cells), 38 nM (MCF-7 cells)Varies by cell line (typically nM to low µM range)N/A

Note: The data for the this compound analog (compound 7 from the cited study) is presented as a close representative of this compound's activity, as they belong to the same chemical class and share the same mechanism of action.[1]

Mechanism of Action at the Colchicine Binding Site

Both this compound and colchicine target the interface between α- and β-tubulin. The binding of these molecules to the colchicine site on the β-tubulin subunit introduces a conformational change that prevents the tubulin dimers from polymerizing into straight protofilaments, which are essential for microtubule formation.[2][3] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis. Docking studies have further corroborated that this compound analogs position themselves within the colchicine binding pocket on β-tubulin.[4]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental to determining the inhibitory effect of compounds on microtubule formation.

  • Preparation: Purified tubulin protein is prepared in a suitable buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Initiation of Polymerization: GTP is added to the tubulin solution to initiate polymerization. The process is typically monitored by measuring the change in absorbance at 340 nm in a spectrophotometer, as microtubule formation increases light scattering.

  • Inhibitor Addition: Test compounds (this compound or colchicine) at various concentrations are pre-incubated with the tubulin solution before the addition of GTP.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the inhibitor are compared to a control (vehicle-treated) sample. The IC50 value, the concentration of the inhibitor that reduces tubulin polymerization by 50%, is then calculated.

Competitive Tubulin Binding Assay

This assay is used to determine if a test compound binds to the same site as a known ligand, in this case, colchicine.

  • Preparation: Tubulin is incubated with a radiolabeled ligand, such as [3H]colchicine.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the tubulin-[3H]colchicine mixture.

  • Separation: The tubulin-bound radioligand is separated from the unbound radioligand, often using filtration or size-exclusion chromatography.

  • Quantification: The amount of radioactivity in the tubulin-bound fraction is measured using a scintillation counter.

  • Data Analysis: A decrease in the bound radioactivity with increasing concentrations of the test compound indicates that it competes with [3H]colchicine for the same binding site. The results are often expressed as the percentage of inhibition of radioligand binding.

Visualizing the Experimental Workflow and Binding Logic

Experimental Workflow for Tubulin Inhibitor Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Tubulin_Polymerization Tubulin Polymerization Assay Antiproliferation Antiproliferation Assay (e.g., MTT) Tubulin_Polymerization->Antiproliferation Informs cellular potency Competitive_Binding Competitive Binding Assay Competitive_Binding->Tubulin_Polymerization Confirms binding site Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Antiproliferation->Cell_Cycle Investigates mechanism Xenograft Xenograft Tumor Models Antiproliferation->Xenograft Translates to in vivo efficacy Immunofluorescence Immunofluorescence Microscopy Cell_Cycle->Immunofluorescence Visualizes microtubule disruption

Caption: Workflow for characterizing tubulin inhibitors.

Logical Relationship of this compound and Colchicine Binding Tubulin αβ-Tubulin Dimer Colchicine_Site Colchicine Binding Site (on β-Tubulin) Tubulin->Colchicine_Site Polymerization_Inhibition Inhibition of Microtubule Polymerization Colchicine_Site->Polymerization_Inhibition Leads to This compound This compound This compound->Colchicine_Site Binds to Colchicine Colchicine Colchicine->Colchicine_Site Binds to Cell_Cycle_Arrest G2/M Cell Cycle Arrest Polymerization_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound and Colchicine share a common binding site.

References

Validating the Anti-mitotic Efficacy of CAY10701: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel 7-deazahypoxanthine analog, CAY10701, has emerged as a potent anti-mitotic agent with significant potential in cancer therapy. This guide provides a comparative analysis of this compound against established anti-mitotic drugs, supported by experimental data, to validate its efficacy for researchers, scientists, and drug development professionals. This compound demonstrates robust antiproliferative activity by disrupting microtubule dynamics, a mechanism shared with several clinically successful chemotherapeutics.

Mechanism of Action: Microtubule Destabilization

This compound and its analogs are derived from the marine alkaloid rigidins and exert their cytotoxic effects by preventing microtubule formation.[1] This action leads to the disruption of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent apoptosis. The proposed binding site for these 7-deazahypoxanthine compounds is the colchicine-binding site on β-tubulin.

Comparative Performance Data

The anti-mitotic efficacy of this compound and its analogs has been evaluated against various cancer cell lines, demonstrating potent nanomolar activity. While direct head-to-head studies with a broad panel of standard anti-mitotic agents are still emerging, initial data from tubulin polymerization assays provide a valuable comparison of its core mechanistic activity.

Table 1: Comparative GI50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound GI50 (nM)
HeLaCervical Cancer22
MCF-7Breast Cancer38
Colorectal Cancer PanelColon Cancer9 - 17
WI38 (Normal Fibroblasts)Normal>15,000

Data sourced from publicly available product datasheets.[1] The data highlights the high potency of this compound against various cancer cell lines and a significant selectivity for cancer cells over normal fibroblasts.

Table 2: Comparative Efficacy in Tubulin Polymerization Assay

CompoundConcentration (µM)Effect on Tubulin PolymerizationFold Activity vs. Combretastatin A-4
Analog of this compound (Cmpd 7) 0.25 (IC50) Inhibition ~3x more active
Combretastatin A-40.65 (IC50)Inhibition1x
PaclitaxelN/AEnhancementN/A

This table summarizes data from a study comparing a close analog of this compound (compound 7) with other microtubule-targeting agents.

Experimental Protocols

To facilitate the validation and further investigation of this compound, detailed protocols for key experimental assays are provided below.

Cell Proliferation Assay (MTT/SRB Assay) to Determine GI50

This protocol is a standard method for assessing the growth inhibitory (GI50) concentration of a compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and control compounds (e.g., paclitaxel, vincristine, colchicine) for 48-72 hours.

  • Cell Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the dye with a Tris-based solution. Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the GI50 value, the concentration at which the compound inhibits cell growth by 50%, by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Cell Cycle Analysis via Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Treat cells with this compound or control compounds at their respective GI50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an anti-mitotic effect.

Immunofluorescence for Mitotic Spindle Analysis

This technique allows for the visualization of the mitotic spindle and chromosome alignment.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or control compounds.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Look for abnormalities in spindle formation and chromosome alignment in treated cells compared to untreated controls.

Visualizing the Anti-Mitotic Mechanism

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Mitotic_Spindle_Formation cluster_0 Normal Mitosis cluster_1 Effect of this compound G2_Phase G2 Phase Prophase Prophase (Chromatin Condensation) G2_Phase->Prophase Metaphase Metaphase (Chromosome Alignment) Prophase->Metaphase Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase Telophase Telophase (Cell Division) Anaphase->Telophase This compound This compound Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits G2_M_Arrest G2/M Arrest This compound->G2_M_Arrest Induces Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Required for Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of this compound-induced mitotic arrest.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with this compound & Control Drugs Start->Treatment Proliferation_Assay Cell Proliferation Assay (MTT/SRB) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Immunofluorescence Immunofluorescence (Mitotic Spindle Staining) Treatment->Immunofluorescence GI50 Determine GI50 Values Proliferation_Assay->GI50 End End: Comparative Efficacy Profile GI50->End G2M_Arrest Quantify G2/M Arrest Cell_Cycle_Analysis->G2M_Arrest G2M_Arrest->End Spindle_Morphology Analyze Spindle Morphology Immunofluorescence->Spindle_Morphology Spindle_Morphology->End

Caption: Workflow for validating the anti-mitotic effect of this compound.

Conclusion

This compound presents a promising new candidate in the landscape of anti-mitotic cancer therapies. Its potent, nanomolar activity against a range of cancer cell lines and its distinct mechanism of action through microtubule destabilization warrant further investigation. The provided comparative data and experimental protocols offer a solid foundation for researchers to validate and expand upon these initial findings, ultimately paving the way for its potential clinical development.

References

Head-to-Head Comparison: CAY10701 Versus Other Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CAY10701 with other well-established microtubule inhibitors, focusing on their mechanisms of action, cytotoxic activity, and effects on cellular processes. Experimental data has been compiled from various sources to offer a comparative overview.

Introduction to Microtubule Inhibitors

Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most notably mitotic spindle formation and chromosome segregation during cell division. Their critical role in cell proliferation makes them a key target for anticancer drug development. Microtubule inhibitors are a class of drugs that interfere with the normal function of microtubules, leading to cell cycle arrest and apoptosis. These agents are broadly categorized into two main classes:

  • Microtubule Stabilizing Agents: These compounds, such as the taxanes (e.g., paclitaxel), bind to polymerized microtubules and prevent their depolymerization. This stabilization disrupts the dynamic instability of microtubules, leading to mitotic arrest.

  • Microtubule Destabilizing Agents: This group includes vinca alkaloids (e.g., vincristine) and other compounds that bind to tubulin dimers and inhibit their polymerization into microtubules. This disruption of microtubule formation also results in the arrest of the cell cycle.

This compound is a 7-deazahypoxanthine analog that has been identified as an agent that prevents microtubule formation, placing it in the category of microtubule destabilizing agents.

Mechanism of Action

The primary mechanism of action for these inhibitors revolves around their interaction with tubulin or microtubules, albeit with different outcomes.

This compound: As a microtubule formation inhibitor, this compound is understood to interfere with the assembly of tubulin dimers into microtubules. This leads to a disruption of the microtubule network, which is critical for the formation of the mitotic spindle.

Paclitaxel (Taxane): Paclitaxel binds to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization and thereby suppressing the dynamic instability required for normal mitotic function.

Vincristine (Vinca Alkaloid): Vincristine binds to the β-tubulin subunit at a distinct site from taxanes, known as the vinca-binding domain. This interaction inhibits the polymerization of tubulin dimers, leading to the disassembly of microtubules.

Signaling Pathway of Microtubule Inhibition and Cell Cycle Arrest

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption This compound This compound This compound->Tubulin Dimers Inhibits Polymerization Vincristine Vincristine Vincristine->Tubulin Dimers Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Inhibits Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action of microtubule inhibitors.

Comparative Cytotoxicity

The cytotoxic activity of microtubule inhibitors is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or the concentration that causes 50% growth inhibition (GI50) in various cancer cell lines. The following tables summarize the available data for this compound, paclitaxel, and vincristine. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as incubation time can vary between studies.

Table 1: Cytotoxicity (GI50/IC50) in HeLa (Cervical Cancer) Cells

CompoundGI50/IC50 (nM)Incubation Time
This compound22 (GI50)Not Specified
Paclitaxel5 - 10 (IC50)24 hours[1]
Vincristine10 (IC50)Not Specified

Table 2: Cytotoxicity (GI50/IC50) in MCF-7 (Breast Cancer) Cells

CompoundGI50/IC50 (nM)Incubation Time
This compound38 (GI50)Not Specified
Paclitaxel7.5 (IC50)24 hours[2]
Vincristine7.371 (IC50)48 hours[3]

Table 3: Cytotoxicity (GI50/IC50) in Colorectal Cancer Cell Lines

CompoundCell LineGI50/IC50 (nM)Incubation Time
This compoundVarious9 - 17 (GI50)Not Specified
PaclitaxelHCT-1169.7 (IC50)Not Specified[4]
VincristineHCT-116Not SpecifiedNot Specified

Effects on Microtubule Polymerization and Cell Cycle

Tubulin Polymerization:

  • This compound: As a microtubule formation preventer, this compound is expected to inhibit the polymerization of tubulin in a concentration-dependent manner. This would result in a decrease in the overall microtubule mass within the cell.

  • Paclitaxel: Promotes the polymerization of tubulin and stabilizes existing microtubules, leading to an increase in the cellular microtubule polymer mass.

  • Vincristine: Inhibits tubulin polymerization, leading to a decrease in microtubule mass and a corresponding increase in the pool of free tubulin dimers.

Cell Cycle Progression:

  • This compound: By disrupting microtubule formation and preventing the assembly of a functional mitotic spindle, this compound is anticipated to cause an arrest of cells in the G2/M phase of the cell cycle.

  • Paclitaxel: The stabilization of microtubules by paclitaxel also disrupts the dynamic nature of the mitotic spindle, leading to a block in the metaphase-anaphase transition and subsequent G2/M arrest.

  • Vincristine: The inhibition of microtubule polymerization by vincristine prevents the formation of the mitotic spindle, causing cells to arrest in the G2/M phase.

Experimental Workflow for Comparing Microtubule Inhibitors

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison Cytotoxicity Cytotoxicity Assay (e.g., MTT) DataAnalysis IC50/GI50 Calculation Polymerization Curves Cell Cycle Profiles Microtubule Morphology Cytotoxicity->DataAnalysis TubulinPoly Tubulin Polymerization Assay TubulinPoly->DataAnalysis CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycle->DataAnalysis Immunofluorescence Immunofluorescence (Microtubule Network) Immunofluorescence->DataAnalysis Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Cytotoxicity Cancer Cell Lines->CellCycle Cancer Cell Lines->Immunofluorescence Purified Tubulin Purified Tubulin Purified Tubulin->TubulinPoly Test Compounds\n(this compound, Paclitaxel, Vincristine) Test Compounds (this compound, Paclitaxel, Vincristine) Test Compounds\n(this compound, Paclitaxel, Vincristine)->Cytotoxicity Test Compounds\n(this compound, Paclitaxel, Vincristine)->TubulinPoly Test Compounds\n(this compound, Paclitaxel, Vincristine)->CellCycle Test Compounds\n(this compound, Paclitaxel, Vincristine)->Immunofluorescence

Caption: Workflow for inhibitor comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of microtubule inhibitors are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound, Paclitaxel, Vincristine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values by plotting the percentage of viability against the log of the compound concentration.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol

  • Test compounds

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL. Keep on ice.

  • Prepare test compounds at desired concentrations in G-PEM buffer.

  • In a pre-chilled 96-well plate, add the test compounds.

  • Add the tubulin solution to each well.

  • Initiate polymerization by placing the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined from these curves.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[3][5][6][7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Test compounds

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at various concentrations for a specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

  • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates potent anti-proliferative activity against a range of cancer cell lines, with GI50 values in the low nanomolar range. Its mechanism as a microtubule formation inhibitor aligns it with other microtubule destabilizing agents like vincristine. In comparison to the microtubule stabilizing agent paclitaxel, this compound exhibits a contrasting mechanism of action. While direct comparative studies are limited, the available data suggests that this compound is a promising microtubule inhibitor with significant potential for further investigation in cancer therapy. The provided experimental protocols offer a framework for conducting head-to-head comparisons to further elucidate the relative potency and efficacy of this compound against other established microtubule-targeting agents.

References

Unraveling the Synergy of Microtubule-Targeting Agents: A Comparative Guide to CAY10701 and Taxanes in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of breast cancer therapeutics, microtubule-targeting agents (MTAs) remain a cornerstone of chemotherapy. This guide provides a comparative analysis of a novel microtubule destabilizer, CAY10701, and the well-established class of microtubule stabilizers, taxanes. While direct synergistic studies of this compound and taxanes are not yet available in published literature, this document aims to provide a framework for understanding their potential interactions by examining their distinct mechanisms of action, preclinical data of this compound, and insights from combinations of other microtubule-stabilizing and -destabilizing agents.

Mechanism of Action: A Tale of Two Opposing Forces

The cellular cytoskeleton, a dynamic network of protein filaments, is crucial for cell division, structure, and intracellular transport. Microtubules, key components of the cytoskeleton, are in a constant state of assembly (polymerization) and disassembly (depolymerization). Both this compound and taxanes exert their anticancer effects by disrupting this delicate equilibrium, albeit through opposing mechanisms.

This compound: A Microtubule Destabilizer

This compound is a 7-deazahypoxanthine analog that prevents the formation of microtubules. By inhibiting the polymerization of tubulin dimers, this compound leads to a net loss of microtubules, ultimately arresting cell division and inducing apoptosis in cancer cells. This mechanism is shared by other classes of microtubule-destabilizing agents such as the vinca alkaloids.

Taxanes: Microtubule Stabilizers

In contrast, taxanes, including paclitaxel and docetaxel, function by stabilizing microtubules. They bind to the β-tubulin subunit of assembled microtubules, preventing their depolymerization.[1] This stabilization disrupts the normal dynamic instability of microtubules, leading to the formation of abnormal microtubule bundles, mitotic arrest, and subsequent cell death.[2] Taxanes have been a cornerstone in the treatment of breast cancer for decades.[3]

cluster_this compound This compound cluster_Taxanes Taxanes This compound This compound (7-deazahypoxanthine analog) Tubulin_Polymerization_Inhibition Inhibition of Tubulin Polymerization This compound->Tubulin_Polymerization_Inhibition prevents formation Microtubule_Destabilization Microtubule Destabilization Tubulin_Polymerization_Inhibition->Microtubule_Destabilization Cell_Cycle_Arrest Mitotic Arrest Microtubule_Destabilization->Cell_Cycle_Arrest Taxanes Taxanes (e.g., Paclitaxel, Docetaxel) Microtubule_Stabilization Microtubule Stabilization Taxanes->Microtubule_Stabilization promotes Depolymerization_Inhibition Inhibition of Depolymerization Microtubule_Stabilization->Depolymerization_Inhibition Depolymerization_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Opposing mechanisms of this compound and taxanes on microtubule dynamics.

Preclinical Data for this compound in Breast Cancer

This compound has demonstrated potent antiproliferative activity against human breast adenocarcinoma MCF-7 cells. The table below summarizes the available preclinical data.

CompoundCell LineAssay TypeEndpointValueReference
This compound MCF-7Cell Viability (MTT)GI5038 nM[4]
This compound HeLaCell Viability (MTT)GI5022 nM[4]

Table 1. Antiproliferative activity of this compound in cancer cell lines.

Synergy with Taxanes: A Mechanistic Hypothesis

The opposing mechanisms of action of this compound and taxanes suggest a complex interaction rather than a simple synergistic effect. A direct combination might lead to antagonism, as one drug promotes microtubule formation while the other inhibits it. However, a potential for synergy exists through sequential administration or by exploiting the differential cellular states induced by each agent.

One hypothesis is that initial treatment with a microtubule destabilizer like this compound could sensitize cancer cells to subsequent treatment with a stabilizer like a taxane. The initial disruption of microtubule formation could lead to a cellular state that is more vulnerable to the mitotic arrest induced by taxane-mediated microtubule stabilization.

Furthermore, both microtubule-stabilizing and -destabilizing drugs have been shown to inhibit the accumulation and activity of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor angiogenesis and survival.[5] This shared downstream effect suggests a potential for additive or synergistic effects on the tumor microenvironment, even with opposing primary mechanisms.

Experimental Protocols

While specific protocols for combining this compound and taxanes are not available, a general workflow for assessing synergy can be proposed based on standard preclinical practices.

cluster_workflow Synergy Assessment Workflow cluster_mech Mechanistic Assays start Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) dose_response Dose-Response Assays (this compound & Taxane alone) start->dose_response combination_studies Combination Index (CI) Studies (Simultaneous & Sequential) dose_response->combination_studies Determine IC50 mechanism_studies Mechanistic Studies combination_studies->mechanism_studies Identify Synergy/Antagonism in_vivo In Vivo Xenograft Studies mechanism_studies->in_vivo Validate in vivo cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI) mechanism_studies->apoptosis microtubule Microtubule Dynamics (Immunofluorescence) mechanism_studies->microtubule end Data Analysis & Conclusion in_vivo->end

Figure 2. Proposed experimental workflow for evaluating this compound and taxane synergy.

1. Cell Culture:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) are cultured in appropriate media and conditions.

2. Dose-Response Assays:

  • Cells are treated with a range of concentrations of this compound and a taxane (e.g., paclitaxel) individually for 48-72 hours.

  • Cell viability is assessed using an MTT or similar assay to determine the half-maximal inhibitory concentration (IC50) for each drug.

3. Combination Studies:

  • Simultaneous Treatment: Cells are treated with various concentrations of this compound and the taxane simultaneously, typically at a constant ratio based on their IC50 values.

  • Sequential Treatment: Cells are pre-treated with one drug (e.g., this compound for 24 hours), followed by the addition of the second drug (e.g., taxane for another 48 hours), and vice versa.

  • The combination index (CI) is calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

4. Mechanistic Assays:

  • Cell Cycle Analysis: Treated cells are stained with propidium iodide and analyzed by flow cytometry to determine the effects on cell cycle distribution.

  • Apoptosis Assays: Apoptosis is quantified by Annexin V/propidium iodide staining and flow cytometry.

  • Immunofluorescence: Cells are stained for α-tubulin to visualize the effects of the drugs on the microtubule network.

5. In Vivo Studies:

  • Promising combinations identified in vitro can be further evaluated in mouse xenograft models of breast cancer to assess effects on tumor growth and toxicity.

Comparison with Other Microtubule-Targeting Agents

The exploration of combining microtubule destabilizers and stabilizers is an active area of research. For instance, eribulin, a microtubule destabilizer, has shown efficacy in taxane-resistant breast cancer.[6] Studies have also investigated the combination of eribulin with STING agonists, highlighting the immunomodulatory effects of microtubule-targeting agents.[7] These studies provide a rationale for investigating novel combinations, such as this compound with taxanes, to overcome resistance and enhance therapeutic outcomes.

Conclusion

This compound represents a potent new microtubule-destabilizing agent with demonstrated preclinical activity in breast cancer cells. While its direct synergy with taxanes has not been reported, its opposing mechanism of action presents a compelling rationale for further investigation, particularly in sequential treatment regimens. The provided experimental framework offers a roadmap for elucidating the nature of this interaction. Future studies are warranted to explore the full potential of combining mechanistically distinct microtubule-targeting agents for the treatment of breast cancer.

References

CAY10701: A Promising Microtubule Destabilizer for Overcoming Taxol Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel 7-deazahypoxanthine analog, CAY10701, has emerged as a potent microtubule-destabilizing agent with significant potential to circumvent taxol resistance in various cancers. By disrupting the formation of microtubules, this compound presents a contrasting mechanism to the microtubule-stabilizing effect of taxol, offering a new therapeutic avenue for patients with refractory tumors.

Taxol (paclitaxel) is a cornerstone of chemotherapy, widely used in the treatment of breast, ovarian, and lung cancers, among others. Its efficacy lies in its ability to stabilize microtubules, essential components of the cell's cytoskeleton, leading to cell cycle arrest and apoptosis. However, the development of resistance to taxol is a major clinical challenge, often associated with alterations in microtubule dynamics and the overexpression of drug efflux pumps.

This compound, a synthetic analog of the marine alkaloid rigidins, directly addresses this challenge. It functions as a microtubule destabilizer, preventing the polymerization of tubulin, the building block of microtubules. This opposing mechanism suggests that cancer cells resistant to the stabilizing effects of taxol may remain sensitive to the destabilizing action of this compound.

Comparative Efficacy and Mechanism of Action

While direct head-to-head studies of this compound and taxol in taxol-resistant cell lines are not yet widely published, the foundational difference in their mechanisms of action provides a strong rationale for this compound's potential. Taxol resistance is often linked to increased microtubule dynamism. This compound, by preventing microtubule formation, would theoretically be effective against such a resistance mechanism.

Preclinical studies have demonstrated the potent anti-proliferative activity of this compound and related 7-deazahypoxanthine analogs across a range of cancer cell lines, including those known for multi-drug resistance (MDR). This is particularly relevant as MDR, often mediated by P-glycoprotein, is a common cause of taxol resistance. Research has shown that rigidin-inspired 7-deazahypoxanthines can maintain their potency against MDR cancer cells, suggesting they are not substrates for these efflux pumps.[1]

The table below summarizes the contrasting mechanisms of action of this compound and Taxol.

FeatureThis compoundTaxol (Paclitaxel)
Drug Class 7-deazahypoxanthine analog, Microtubule DestabilizerTaxane, Microtubule Stabilizer
Mechanism of Action Prevents microtubule formation by inhibiting tubulin polymerization.Stabilizes existing microtubules and promotes tubulin assembly.
Effect on Microtubules Leads to a net loss of microtubules.Leads to an accumulation of stable, non-functional microtubules.
Cell Cycle Arrest G2/M phaseG2/M phase
Potential in Taxol Resistance May overcome resistance mechanisms related to increased microtubule dynamics and drug efflux.Efficacy is reduced by these resistance mechanisms.

Signaling Pathways and Experimental Workflow

The primary signaling pathway affected by both this compound and Taxol converges on the disruption of microtubule dynamics, which is critical for the formation of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The key difference lies in how they perturb the microtubule equilibrium.

G cluster_0 Therapeutic Intervention cluster_1 Cellular Target cluster_2 Cellular Process & Outcome This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Inhibits Polymerization Taxol Taxol Microtubules Microtubules Taxol->Microtubules Promotes Polymerization & Stabilizes Microtubule Destabilization Microtubule Destabilization Tubulin Dimers->Microtubule Destabilization Microtubule Stabilization Microtubule Stabilization Microtubules->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1: Contrasting mechanisms of this compound and Taxol on microtubule dynamics.

A typical experimental workflow to evaluate the efficacy of this compound in taxol-resistant cancer cells would involve several key steps:

G Start Start Cell_Culture Culture Taxol-Sensitive and Taxol-Resistant Cancer Cell Lines Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound and Taxol Cell_Culture->Treatment Viability_Assay Assess Cell Viability (e.g., MTT Assay) Treatment->Viability_Assay Microtubule_Assay Analyze Microtubule Integrity (Immunofluorescence Microscopy) Treatment->Microtubule_Assay Apoptosis_Assay Measure Apoptosis (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Compare IC50 values and quantify cellular effects Viability_Assay->Data_Analysis Microtubule_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Experimental workflow for comparing this compound and Taxol.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed taxol-sensitive and taxol-resistant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and Taxol for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound in both cell lines.

Immunofluorescence Microscopy for Microtubule Integrity

This technique allows for the visualization of the microtubule network within cells.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or Taxol at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Fixation: Fix the cells with a suitable fixative, such as ice-cold methanol or paraformaldehyde, to preserve cellular structures.

  • Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to α-tubulin.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA-binding dye (e.g., DAPI) and mount the coverslips onto microscope slides.

  • Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Compare the microtubule organization in treated cells to untreated controls.

Conclusion

This compound represents a promising new strategy in the fight against taxol-resistant cancers. Its distinct mechanism of action as a microtubule destabilizer provides a strong rationale for its efficacy in tumors that have developed resistance to microtubule-stabilizing agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to establish its role in the clinical management of taxol-refractory malignancies. The development of such novel agents is crucial for expanding the therapeutic options available to patients with advanced and resistant cancers.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of CAY10701

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of CAY10701, a 7-deazahypoxanthine analog with anticancer properties.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on its parent compound, 7-deazahypoxanthine, and general protocols for the disposal of antineoplastic agents provide a strong basis for safe handling and waste management. As a precautionary measure, this compound should be treated as a hazardous substance.

Hazard Identification and Classification

Based on the available data for the parent compound, 7-deazahypoxanthine, the primary hazards are summarized below. It is recommended to handle this compound with the same level of caution.

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statements
Skin Irritation/Sensitization May cause skin irritation and allergic skin reactions upon contact.[1][2]GHS07WarningH317: May cause an allergic skin reaction. H315: Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]GHS07WarningH319: Causes serious eye irritation.[1][2]
Antineoplastic Properties As an anticancer agent, this compound should be considered a cytotoxic compound.N/AN/AN/A

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste, with specific procedures for antineoplastic agents.

1. Segregation of Waste:

  • All waste contaminated with this compound must be segregated from other laboratory waste streams.

  • This includes unused or expired product, solutions containing the compound, and any contaminated labware (e.g., pipette tips, vials, and culture plates).

2. Waste Collection:

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be marked with "Hazardous Waste," "Antineoplastic Waste," and the chemical name "this compound."

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," "Antineoplastic Waste," and the chemical name "this compound" along with its approximate concentration.

    • Do not dispose of liquid waste containing this compound down the drain.

3. Container Management:

  • Ensure that all waste containers are kept securely closed when not in use.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous and antineoplastic waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Unused this compound Unused this compound Solid Waste Container Solid Waste Container Unused this compound->Solid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Labeled Hazardous Waste Labeled Hazardous Waste Solid Waste Container->Labeled Hazardous Waste Liquid Waste Container->Labeled Hazardous Waste Secure Storage Area Secure Storage Area Labeled Hazardous Waste->Secure Storage Area EHS/Contractor Pickup EHS/Contractor Pickup Secure Storage Area->EHS/Contractor Pickup Regulatory Compliant Disposal Regulatory Compliant Disposal EHS/Contractor Pickup->Regulatory Compliant Disposal

Caption: this compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Essential Safety and Handling Precautions for CAY10701 (COX Fluorescent Inhibitor Screening Assay Kit)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for handling the CAY10701 COX Fluorescent Inhibitor Screening Assay Kit. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for the safe and effective use of this kit.

The this compound kit contains several chemical components that require careful handling. The primary hazardous materials within this kit are Dimethylsulfoxide (DMSO), Potassium Hydroxide, Arachidonic Acid, and DuP-697 (provided in a DMSO solution). Each component presents distinct hazards, necessitating specific personal protective equipment (PPE) and handling protocols.

Personal Protective Equipment (PPE) Summary

A summary of the recommended personal protective equipment for handling the hazardous components of the this compound kit is provided in the table below. This information is derived from the Safety Data Sheets (SDS) of the individual chemicals.

ComponentHazard ClassificationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
DMSO Assay Reagent Combustible liquid, Skin and eye irritant. May be harmful if inhaled, ingested, or absorbed through the skin.[1]Safety glasses with side-shields or gogglesChemical-resistant gloves (e.g., Nitrile rubber)Laboratory coatNot required under normal use with adequate ventilation. Use a fume hood for larger quantities or if aerosols are generated.
Potassium Hydroxide Corrosive, Causes severe skin burns and eye damage, Harmful if swallowed.Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile rubber, Neoprene)Laboratory coat, consider a chemical-resistant apronNot required for the small quantities in the kit. Handle in a well-ventilated area.
Arachidonic Acid Highly flammable liquid and vapor, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[2]Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile rubber)Laboratory coat, flame-retardant if handling larger quantitiesWork in a fume hood to avoid inhalation of vapors.
DuP-697 in DMSO Hazards are primarily those of the solvent, DMSO. The toxicological properties of DuP-697 have not been fully investigated.Safety glasses with side-shields or gogglesChemical-resistant gloves (e.g., Nitrile rubber)Laboratory coatNot required under normal use with adequate ventilation.
ADHP (lyophilized) The toxicological properties have not been fully investigated. Handle with care.Safety glassesChemical-resistant glovesLaboratory coatAvoid generating dust. Handle in a well-ventilated area.

Experimental Workflow and PPE Protocol

The following diagram illustrates the standard workflow for donning and doffing Personal Protective Equipment when handling the this compound assay kit. Proper procedure is critical to prevent contamination and ensure personal safety.

PPE_Workflow PPE Donning and Doffing Workflow cluster_donning Donning PPE cluster_experiment Experimental Procedure cluster_doffing Doffing PPE don1 Wash Hands don2 Don Lab Coat don1->don2 don3 Don Eye Protection (Goggles/Face Shield) don2->don3 don4 Don Gloves don3->don4 exp1 Handle this compound Kit Components don4->exp1 Proceed to Experiment doff1 Remove Gloves exp1->doff1 After Experiment doff2 Remove Lab Coat doff1->doff2 doff3 Remove Eye Protection doff2->doff3 doff4 Wash Hands doff3->doff4

PPE Donning and Doffing Workflow

Operational and Disposal Plans

Handling and Storage:

  • Read the entire kit booklet before beginning the assay.[3]

  • Store the kit and its components as directed on the product insert.

  • Handle all chemicals in a well-ventilated area, preferably in a chemical fume hood, especially when working with Arachidonic Acid and concentrated solutions.

  • Avoid contact with skin, eyes, and clothing.

  • Keep chemicals away from ignition sources.[2]

  • Wash hands thoroughly after handling.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal:

  • Dispose of all waste materials, including used reagents, empty vials, and contaminated PPE, in accordance with local, state, and federal regulations.

  • Do not allow chemicals to enter sewers or waterways.

  • DMSO and solutions containing it should be collected as chemical waste.

  • Potassium Hydroxide is corrosive and should be neutralized before disposal, following institutional guidelines.

  • Arachidonic Acid is flammable and should be disposed of as flammable hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10701
Reactant of Route 2
CAY10701

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.